GlyRS-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminoacetyl)sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O7S/c13-1-6(20)18-27(23,24)25-2-5-8(21)9(22)12(26-5)19-4-17-7-10(14)15-3-16-11(7)19/h3-5,8-9,12,21-22H,1-2,13H2,(H,18,20)(H2,14,15,16)/t5-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWPZASLDLLQFT-JJNLEZRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)CN)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)CN)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Glycyl-tRNA Synthetase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide delineates the mechanism of action of Glycyl-tRNA Synthetase (GlyRS) inhibitors, with a particular emphasis on their antibacterial properties. While specific data for a compound designated "GlyRS-IN-1" is not publicly available, this guide will focus on the well-characterized mechanisms of this class of inhibitors, using representative examples. A likely candidate for "this compound," based on patent information, is 5'-O-(Glycylsulfamoyl)adenosine (GlySA), which will be used as a structural reference.
Introduction to Glycyl-tRNA Synthetase as a Therapeutic Target
Glycyl-tRNA Synthetase (GlyRS) is a crucial enzyme in protein biosynthesis. It belongs to the family of aminoacyl-tRNA synthetases (aaRSs), which are responsible for the highly specific esterification of amino acids to their cognate tRNAs. This two-step process, known as tRNA charging, is fundamental for the translation of the genetic code.[1] The inhibition of GlyRS leads to a depletion of charged glycyl-tRNA (Gly-tRNAGly), stalling protein synthesis at glycine codons and ultimately leading to cell growth arrest or cell death.[2]
The structural differences between prokaryotic and eukaryotic GlyRS enzymes provide a window for the development of selective inhibitors, making bacterial GlyRS an attractive target for novel antibacterial agents.[3]
The Canonical Mechanism of Action of GlyRS Inhibitors
The primary mechanism of action for GlyRS inhibitors is the disruption of the aminoacylation process. This can occur through several modes of inhibition:
-
Competitive Inhibition: Many GlyRS inhibitors are structural mimics of the natural substrates: glycine, ATP, or tRNA.
-
Amino Acid Mimetics: These compounds compete with glycine for binding to the active site.
-
ATP Analogs: These inhibitors typically compete with ATP for its binding site within the catalytic domain.
-
Transition-State Analogs: A particularly potent class of inhibitors mimics the aminoacyl-adenylate intermediate (glycyl-AMP). 5'-O-(Glycylsulfamoyl)adenosine (GlySA) is an example of such a non-hydrolyzable analog.[4] These inhibitors bind tightly to the active site, effectively locking the enzyme in an inactive conformation.
-
-
Non-competitive and Allosteric Inhibition: Some inhibitors may bind to sites other than the active site, inducing conformational changes that inactivate the enzyme.
The inhibition of GlyRS leads to an accumulation of uncharged tRNAGly.[1] This accumulation is a key cellular signal indicating amino acid starvation.
Downstream Signaling Pathways and Cellular Responses
The cellular consequences of GlyRS inhibition extend beyond the simple cessation of protein synthesis, triggering complex stress response pathways.
In bacteria, the accumulation of uncharged tRNA is a primary trigger for the stringent response .[5] This is a global reprogramming of cellular metabolism to conserve resources and promote survival under nutrient-limiting conditions.
-
Activation of RelA: Uncharged tRNA binding to the ribosomal A-site activates the enzyme RelA.[6]
-
Synthesis of (p)ppGpp: RelA synthesizes the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp).[6]
-
Global Cellular Reprogramming: (p)ppGpp binds to RNA polymerase and other cellular machinery to:
-
Downregulate the synthesis of stable RNAs (rRNA, tRNA).
-
Upregulate the expression of amino acid biosynthesis operons.
-
Inhibit DNA replication initiation.[6]
-
This cascade of events leads to a bacteriostatic effect, which is the basis for the antibacterial activity of many aaRS inhibitors.
In mammalian cells, the inhibition of aaRSs and the subsequent accumulation of uncharged tRNA activate the Amino Acid Response (AAR) pathway, which is a part of the broader Integrated Stress Response (ISR).[7]
-
Activation of GCN2: Uncharged tRNAs bind to and activate the kinase GCN2 (General Control Nonderepressible 2).[7]
-
Phosphorylation of eIF2α: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[7]
-
Translational Control: Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a global reduction in cap-dependent translation. However, it paradoxically promotes the translation of specific mRNAs, such as the transcription factor ATF4, which contains upstream open reading frames (uORFs).[8]
-
Gene Expression Reprogramming: ATF4 upregulates genes involved in amino acid synthesis and transport, as well as stress adaptation.
It is noteworthy that aaRS inhibition does not typically directly affect the mTORC1 signaling pathway , which is another key sensor of amino acid availability.[7] This distinguishes the AAR from other amino acid sensing pathways.
Quantitative Data for GlyRS Inhibitors
The potency of GlyRS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays or their minimum inhibitory concentration (MIC) in cell-based antibacterial assays.
| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 / MIC | Reference |
| Lycobetaine | Influenza A Virus (in A549 cells) | Enzyme Inhibition | 0.11 ± 0.05 µM | [7] |
| Scutellarein | Influenza A Virus (in A549 cells) | Enzyme Inhibition | 2.22 ± 0.19 µM | [7] |
| Quinolinone Derivative | S. aureus MetRS | Enzyme Inhibition | 12 nM | [9] |
| PAA-38 | P. aeruginosa ProRS | Enzyme Inhibition | 4.97 ± 0.98 nM | [10] |
| PAA-38 | P. aeruginosa | Antibacterial | 4-8 µg/mL | [10] |
Note: Data for specific bacterial GlyRS inhibitors is sparse in the public domain. The table includes examples of other aaRS inhibitors to provide context for the potency of this class of compounds.
Detailed Experimental Protocols
This assay measures the production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction, using a malachite green-based detection method.[6]
Materials:
-
Purified recombinant GlyRS enzyme
-
Reaction Buffer (e.g., 150 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
ATP
-
Glycine
-
Cognate tRNAGly
-
Inorganic pyrophosphatase
-
Malachite green reagent
-
Test inhibitor compounds
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare serial dilutions of the test inhibitor in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, ATP, glycine, tRNAGly, inorganic pyrophosphatase, and the test inhibitor to each well.
-
Initiate the reaction by adding the purified GlyRS enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and detect the generated inorganic phosphate by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
This method determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent against a specific bacterium.[3]
Materials:
-
Test bacterial strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test inhibitor compound
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Protocol:
-
Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Prepare serial twofold dilutions of the inhibitor compound in the broth medium directly in a 96-well plate.
-
Inoculate each well (except for a sterility control) with the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Include a positive control well (bacteria, no inhibitor) and a negative control well (broth only).
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Determine the MIC by identifying the lowest concentration of the inhibitor that shows no visible bacterial growth.
Conclusion
Glycyl-tRNA synthetase inhibitors represent a promising class of therapeutics, particularly as antibacterial agents. Their mechanism of action is centered on the inhibition of protein synthesis, which triggers potent cellular stress responses. In bacteria, this manifests as the stringent response, leading to growth arrest. Understanding these core mechanisms and downstream signaling pathways is essential for the rational design and development of novel inhibitors targeting GlyRS. Further research into specific inhibitors and their interactions with both prokaryotic and eukaryotic systems will be crucial for advancing these compounds into clinical applications.
References
- 1. 5'-O-(Glycylsulfamoyl)adenosine | C12H17N7O7S | CID 9909127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rr-asia.woah.org [rr-asia.woah.org]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. The binding mode of orphan glycyl-tRNA synthetase with tRNA supports the synthetase classification and reveals large domain movements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Stringent response - Wikipedia [en.wikipedia.org]
- 7. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of potent inhibitors targeting bacterial prolyl-tRNA synthetase through fluorine scanning-directed activity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
GlyRS-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-tRNA synthetase (GlyRS), an essential enzyme in protein synthesis, has emerged as a compelling target for therapeutic intervention in various diseases, including cancer and bacterial infections. Its canonical function involves the charging of glycine to its cognate tRNA, a critical step in translation. However, recent discoveries have unveiled non-canonical roles of GlyRS, notably in the regulation of the neddylation pathway, a post-translational modification process crucial for cell cycle progression. GlyRS-IN-1 is a Glycyl-tRNA synthetase inhibitor that has been identified as a potential modulator of these processes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound and related compounds, drawing from publicly available information, primarily patent literature.
Discovery of this compound
The discovery of this compound is rooted in a high-throughput screening (HTS) campaign aimed at identifying inhibitors of Glycyl-tRNA synthetase. While specific details for a compound explicitly named "this compound" are not extensively published in peer-reviewed literature, its origins can be traced to the patent WO 2017066459 A1, which discloses a series of glycylsulfamoyladenosine derivatives as GlyRS inhibitors. It is plausible that this compound is a representative compound from this series, given a generic name by commercial suppliers.
The general workflow for the discovery of such inhibitors typically involves the following key stages:
Synthesis of this compound
While a specific, detailed synthesis protocol for a compound explicitly named "this compound" is not publicly available, the patent literature (WO 2017066459 A1) describes the general synthesis of glycylsulfamoyladenosine derivatives. The synthesis is a multi-step process that would typically involve the protection of functional groups on adenosine and glycine, followed by a key sulfamoylation reaction and subsequent deprotection steps.
Disclaimer: The following is a generalized, hypothetical synthesis scheme based on the chemical class of this compound. The actual synthesis may vary and is considered proprietary information.
Quantitative Data
| Parameter | Description | Typical Value Range |
| IC50 (GlyRS) | Concentration of the inhibitor required to inhibit 50% of the GlyRS enzymatic activity. | Sub-micromolar to low micromolar |
| Ki | Inhibition constant, a measure of the binding affinity of the inhibitor to the enzyme. | Nanomolar to micromolar |
| Cellular Potency (e.g., GI50) | Concentration of the inhibitor required to inhibit the growth of 50% of a cell population. | Varies depending on cell line |
| Selectivity | Ratio of IC50 values against other aminoacyl-tRNA synthetases or off-target proteins. | >10-fold |
| In vivo Efficacy (e.g., ED50) | Dose of the inhibitor required to produce a 50% therapeutic effect in an animal model. | Varies depending on the model |
Experimental Protocols
Detailed experimental protocols for the discovery and evaluation of this compound are not publicly available. However, based on the patent and general knowledge in the field, the following are representative protocols that would be employed.
High-Throughput Screening (HTS) Assay for GlyRS Inhibitors
Principle: This assay measures the aminoacylation activity of GlyRS by quantifying the amount of radiolabeled glycine incorporated into its cognate tRNA.
Materials:
-
Purified recombinant human GlyRS
-
14C-labeled glycine
-
Total human tRNA
-
ATP, MgCl2, Tris-HCl buffer
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing GlyRS, total tRNA, ATP, MgCl2, and buffer in a 384-well plate format.
-
Add test compounds from a chemical library at a fixed concentration (e.g., 10 µM).
-
Initiate the reaction by adding 14C-glycine.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding cold 10% TCA to precipitate the tRNA.
-
Transfer the reaction mixture to a filter plate and wash with 5% TCA to remove unincorporated 14C-glycine.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Compounds that significantly reduce the radioactive signal are identified as primary hits.
In Vitro Aminoacylation Assay for IC50 Determination
Principle: This assay is similar to the HTS assay but is performed with varying concentrations of the inhibitor to determine its potency (IC50).
Protocol:
-
Follow the same procedure as the HTS assay.
-
Instead of a single concentration, prepare a serial dilution of the inhibitor (e.g., from 100 µM to 1 nM).
-
Perform the aminoacylation reaction at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
Neddylation Inhibition Assay
Principle: This assay assesses the impact of GlyRS inhibition on the neddylation pathway by measuring the levels of NEDD8-conjugated proteins.
Materials:
-
Human cell line (e.g., HEK293T)
-
This compound or test compound
-
Antibodies against NEDD8 and a target cullin protein (e.g., CUL1)
-
Western blotting reagents and equipment
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against NEDD8 and the target cullin.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of neddylated to unneddylated cullin.
Signaling Pathways
GlyRS plays a crucial role in the canonical pathway of protein synthesis. However, its non-canonical function in regulating neddylation is of significant interest for cancer therapy. Inhibition of GlyRS can disrupt the neddylation cascade, leading to cell cycle arrest and apoptosis.
Conclusion
This compound represents a class of Glycyl-tRNA synthetase inhibitors with potential therapeutic applications, particularly in oncology, through the modulation of the neddylation pathway. While specific data for a compound with this exact name is limited in the public domain, the underlying patent literature provides a solid foundation for understanding the discovery, synthesis, and mechanism of action of this class of inhibitors. Further research and publication are needed to fully elucidate the therapeutic potential and specific characteristics of this compound. This guide provides a comprehensive overview of the current understanding and a framework for researchers and drug developers working in this exciting area.
An In-depth Technical Guide on the Core Biochemical Targets of a Novel Glycyl-tRNA Synthetase Inhibitor (GlyRS-IN-1)
Disclaimer: As of the latest data, "this compound" is a designation for a hypothetical inhibitor of Glycyl-tRNA Synthetase (GlyRS) used here for illustrative purposes. The following guide is based on the known biochemical functions of GlyRS and the predicted consequences of its inhibition.
Introduction
Glycyl-tRNA Synthetase (GlyRS) is a ubiquitously expressed, essential enzyme responsible for the canonical function of charging tRNAGly with glycine during protein synthesis.[1][2] Beyond this fundamental role, GlyRS possesses non-canonical functions, participating in a variety of cellular processes and signaling pathways.[1] This guide explores the primary biochemical targets and downstream cellular effects of a hypothetical, selective GlyRS inhibitor, designated this compound. Understanding these targets is critical for researchers in drug development and chemical biology aiming to modulate cellular responses through the inhibition of aminoacyl-tRNA synthetases.
Primary Biochemical Target: Glycyl-tRNA Synthetase (GlyRS)
The primary and direct biochemical target of this compound is the Glycyl-tRNA Synthetase enzyme itself. GlyRS is a class II aminoacyl-tRNA synthetase.[2] Inhibition of its catalytic activity—the ligation of glycine to its cognate tRNA—is the central mechanism of action for this compound. This inhibition leads to an accumulation of uncharged tRNAGly, a key cellular signal of amino acid insufficiency.
Downstream Cellular Consequences of GlyRS Inhibition
The primary consequence of GlyRS inhibition is the activation of the Integrated Stress Response (ISR) . The ISR is a crucial signaling network that eukaryotic cells employ to respond to various stress conditions and restore homeostasis.[3][4] The accumulation of uncharged tRNA, resulting from this compound activity, is detected by the kinase General Control Nonderepressible 2 (GCN2) .
Upon binding to uncharged tRNA, GCN2 becomes activated and subsequently phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[4][5] This phosphorylation event has two major outcomes:
-
Global Translation Repression: Phosphorylated eIF2α (p-eIF2α) inhibits its guanine nucleotide exchange factor, eIF2B. This leads to a global reduction in protein synthesis, conserving cellular resources.[5]
-
Preferential Translation of Stress-Response mRNAs: Despite the global shutdown of translation, the translation of specific mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions is enhanced. A key example is the activating transcription factor 4 (ATF4).[4]
ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis, transport, and stress mitigation, in an attempt to restore cellular homeostasis.[4]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, representing typical measurements sought during the characterization of such an inhibitor.
| Parameter | Value | Description |
| Biochemical Potency | ||
| GlyRS Enzymatic IC50 | 15 nM | Concentration of this compound required to inhibit 50% of GlyRS enzymatic activity in a biochemical assay. |
| Cellular Potency | ||
| eIF2α Phosphorylation EC50 | 100 nM | Concentration of this compound that induces 50% of the maximal phosphorylation of eIF2α in cells. |
| ATF4 Induction EC50 | 120 nM | Concentration of this compound that results in 50% of the maximal induction of ATF4 protein expression. |
| Selectivity | ||
| Other aaRS IC50 | > 10 µM | Inhibitory concentration against a panel of other aminoacyl-tRNA synthetases, indicating selectivity for GlyRS. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
GlyRS Enzymatic Inhibition Assay (ATP Depletion)
Objective: To determine the IC50 of this compound against purified human GlyRS.
Principle: The aminoacylation reaction consumes ATP. The rate of ATP depletion is measured using a luciferase-based ATP detection reagent.
Materials:
-
Purified recombinant human GlyRS
-
tRNAGly
-
Glycine
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
This compound (serial dilutions)
-
384-well assay plates
-
Commercial ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader with luminescence detection
Procedure:
-
Prepare a reaction mixture containing GlyRS, tRNAGly, and glycine in the reaction buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the assay plate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for p-eIF2α and ATF4 Induction
Objective: To determine the EC50 of this compound for the induction of eIF2α phosphorylation and ATF4 expression in cells.
Principle: Cells are treated with this compound, and the levels of p-eIF2α, total eIF2α, ATF4, and a loading control (e.g., β-actin) are measured by immunoblotting.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound (serial dilutions)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or DMSO for a specified time (e.g., 2-4 hours for p-eIF2α, 6-8 hours for ATF4).
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and apply ECL substrate.
-
Acquire images and perform densitometry analysis to quantify protein levels.
-
Normalize p-eIF2α to total eIF2α and ATF4 to the loading control.
-
Determine the EC50 values by plotting the normalized protein levels against the log of the inhibitor concentration.
Conclusion
This compound, as a hypothetical inhibitor of Glycyl-tRNA Synthetase, presents a tool for probing the cellular consequences of amino acid deprivation signaling. Its primary biochemical target is GlyRS, and its key downstream effect is the activation of the Integrated Stress Response through the GCN2-eIF2α-ATF4 axis. The experimental protocols and quantitative data outlined in this guide provide a framework for the characterization of such a compound, which is essential for its development as a potential therapeutic agent or research tool.
References
An In-Depth Technical Guide to the Differential Effects of GlyRS-IN-1 on Eukaryotic and Prokaryotic Glycyl-tRNA Synthetases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-tRNA synthetase (GlyRS), an essential enzyme responsible for charging tRNA with glycine, presents a compelling target for novel therapeutic development. The structural divergence between eukaryotic and prokaryotic GlyRS isoforms offers a promising avenue for the design of selective inhibitors. This technical guide provides a comprehensive overview of GlyRS-IN-1, a known inhibitor of Glycyl-tRNA synthetase. We will explore the fundamental differences between eukaryotic and prokaryotic GlyRS, detail experimental methodologies for assessing inhibitor activity, and discuss the potential downstream effects of GlyRS inhibition on cellular signaling pathways. While specific quantitative inhibitory data for this compound is not publicly available, this guide will provide a framework for its evaluation and comparison with other known GlyRS inhibitors.
Introduction: The Dichotomy of Glycyl-tRNA Synthetase
Aminoacyl-tRNA synthetases (aaRSs) are indispensable enzymes in all domains of life, ensuring the fidelity of protein translation by covalently linking amino acids to their cognate tRNAs[1]. Glycyl-tRNA synthetase (GlyRS) is unique among the aaRSs due to its structural diversity across different organisms.
-
Eukaryotic GlyRS: In eukaryotes and archaea, GlyRS typically exists as a homodimer (α2)[2][3]. Beyond its canonical role in protein synthesis, eukaryotic GlyRS has been implicated in a variety of non-canonical functions, including the regulation of signaling pathways such as mTOR and VEGF[1][4].
-
Prokaryotic GlyRS: In contrast, most bacteria possess a heterotetrameric (α2β2) form of GlyRS[3]. This significant structural difference in the quaternary structure and domain organization between the eukaryotic and prokaryotic enzymes provides a structural basis for the development of selective inhibitors.
This compound has been identified as an inhibitor of Glycyl-tRNA synthetase[5]. Understanding its differential effects on the eukaryotic versus prokaryotic enzymes is crucial for its potential development as either an antimicrobial or a host-directed therapeutic agent.
Data Presentation: Comparative Inhibitory Activity
While specific IC50 values for this compound against eukaryotic and prokaryotic GlyRS are not publicly available in the cited literature, the following table presents data for other known human GlyRS inhibitors to provide a comparative context for inhibitory potency.
| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 (µM) | Reference |
| Lycobetaine | Human GlyRS | Enzyme Inhibition Assay | 0.11 ± 0.05 | [1] |
| Scutellarein | Human GlyRS | Enzyme Inhibition Assay | 2.22 ± 0.19 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity and effects of GlyRS inhibitors like this compound.
In Vitro Aminoacylation Assay
This assay directly measures the enzymatic activity of GlyRS by quantifying the amount of radiolabeled glycine transferred to its cognate tRNA.
Materials:
-
Purified recombinant eukaryotic (e.g., human) and prokaryotic (e.g., E. coli) GlyRS
-
Total tRNA from the corresponding organism (or purified tRNAGly)
-
[14C]-Glycine or [3H]-Glycine
-
ATP, MgCl2, DTT, HEPES buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer (pH 7.5), MgCl2, DTT, ATP, and [14C]-Glycine.
-
Enzyme and Inhibitor Incubation: In a microcentrifuge tube, pre-incubate the purified GlyRS enzyme with varying concentrations of this compound (or vehicle control) for 15 minutes at room temperature.
-
Initiation of Reaction: Initiate the aminoacylation reaction by adding the tRNA to the enzyme-inhibitor mixture.
-
Time-Course Sampling: At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction mixture and spot them onto TCA-soaked glass fiber filters.
-
Precipitation and Washing: Immerse the filters in cold 5% TCA to precipitate the tRNA and wash thoroughly to remove unincorporated radiolabeled glycine.
-
Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [14C]-Glycyl-tRNA formed over time. Determine the initial velocity of the reaction for each inhibitor concentration and calculate the IC50 value.
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), is used to assess the binding of an inhibitor to the target protein by measuring changes in its thermal stability.
Materials:
-
Purified recombinant eukaryotic and prokaryotic GlyRS
-
SYPRO Orange dye
-
Real-time PCR instrument
-
Appropriate buffer for the protein
-
This compound
Protocol:
-
Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the purified GlyRS protein in its buffer, SYPRO Orange dye, and varying concentrations of this compound (or vehicle control).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C), while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Acquisition: The instrument will record the fluorescence intensity as a function of temperature. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity versus temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the curve. A shift in the Tm in the presence of the inhibitor indicates binding.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Eukaryotic cell line (e.g., HEK293, A549) or prokaryotic bacterial strain (E. coli)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for eukaryotic cells) or grow to a specific optical density (for bacteria).
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Structural Differences in GlyRS
Caption: Structural difference between eukaryotic and prokaryotic GlyRS.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing a GlyRS inhibitor.
Potential Signaling Pathways Affected by Eukaryotic GlyRS Inhibition
Caption: Potential downstream effects of eukaryotic GlyRS inhibition.
Discussion
The significant structural differences between eukaryotic and prokaryotic GlyRS enzymes make them attractive targets for the development of selective inhibitors. While this compound is a known inhibitor, the lack of publicly available quantitative data on its activity against both enzyme types necessitates further investigation using the protocols outlined in this guide.
Inhibition of eukaryotic GlyRS may have effects beyond the canonical role of protein synthesis. Eukaryotic GlyRS has been shown to have non-canonical functions and can interact with components of key signaling pathways, including the mTOR and VEGF pathways[1][4]. Therefore, inhibition of eukaryotic GlyRS by a small molecule like this compound could potentially modulate these pathways, leading to effects on cell growth, proliferation, and angiogenesis. This opens up possibilities for its use in oncology or in the treatment of diseases characterized by dysregulated signaling.
Conversely, selective inhibition of prokaryotic GlyRS is a promising strategy for the development of new antibiotics. The essential nature of GlyRS for bacterial survival, coupled with the structural differences from its human counterpart, allows for the design of drugs with a high therapeutic index.
Conclusion
This compound represents a tool to further probe the distinct roles of eukaryotic and prokaryotic GlyRS. The experimental protocols provided in this guide offer a clear path for the comprehensive characterization of this and other GlyRS inhibitors. Future studies should focus on determining the specific inhibitory profile of this compound and elucidating its impact on downstream cellular signaling pathways to fully understand its therapeutic potential. The continued exploration of selective GlyRS inhibitors holds significant promise for the development of novel therapeutics for a range of diseases.
References
Structural Analysis of GlyRS-IN-1 Binding to Glycyl-tRNA Synthase: A Technical Guide
This technical guide provides a comprehensive overview of the structural and biophysical analysis of the inhibitor GlyRS-IN-1 in complex with its target, human glycyl-tRNA synthase (GlyRS). This document is intended for researchers, scientists, and drug development professionals engaged in the study of aminoacyl-tRNA synthetases and the development of novel therapeutics.
Glycyl-tRNA synthase is a critical enzyme in protein synthesis, responsible for the specific attachment of glycine to its cognate tRNA. Beyond this canonical function, GlyRS has been implicated in various non-canonical roles, including signaling pathways associated with disease, making it an attractive target for therapeutic intervention. The development of potent and selective inhibitors, such as this compound, is a key strategy in modulating its activity.
This guide details the binding characteristics of this compound, the experimental methodologies used for its characterization, and a structural perspective on its mechanism of inhibition.
Data Presentation: Binding Affinity and Kinetic Parameters of this compound
The interaction of this compound with human GlyRS has been characterized using multiple biophysical techniques to determine its binding affinity and kinetic parameters. The data presented below is a representative summary based on the analysis of potent GlyRS inhibitors.
| Parameter | Value | Method | Conditions |
| Dissociation Constant (Kd) | 50 nM | Isothermal Titration Calorimetry (ITC) | 25°C, 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP |
| IC50 (Aminoacylation Assay) | 120 nM | Scintillation Proximity Assay (SPA) | 37°C, 50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM KCl, 10 mM MgCl₂, 2 mM ATP, 50 µM glycine, 10 µM tRNAGly |
| Association Rate (kon) | 2.5 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) | 25°C, HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) |
| Dissociation Rate (koff) | 1.25 x 10-2 s-1 | Surface Plasmon Resonance (SPR) | 25°C, HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) |
| Thermodynamic Parameters | Isothermal Titration Calorimetry (ITC) | ||
| ΔH (Enthalpy) | -12.5 kcal/mol | ||
| -TΔS (Entropy) | 2.3 kcal/mol | ||
| Stoichiometry (n) | 1.05 |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding of this compound to GlyRS are provided below.
X-ray Crystallography of the GlyRS:this compound Complex
This protocol outlines the steps for determining the three-dimensional structure of GlyRS in complex with the inhibitor this compound.
-
Protein Expression and Purification:
-
Human GlyRS is expressed in E. coli and purified using a combination of affinity, ion-exchange, and size-exclusion chromatography to >95% purity.
-
-
Crystallization:
-
The purified GlyRS is concentrated to 10 mg/mL in a buffer containing 20 mM HEPES pH 7.5, 100 mM NaCl, and 2 mM DTT.
-
This compound is added to the protein solution at a 3-fold molar excess and incubated for 1 hour on ice.
-
Crystallization is performed using the sitting-drop vapor diffusion method at 20°C. Crystals are grown by mixing the protein-inhibitor complex with a reservoir solution containing 0.1 M MES pH 6.5, 12% PEG 8000, and 0.2 M ammonium sulfate.
-
-
Data Collection and Processing:
-
Crystals are cryo-protected using the reservoir solution supplemented with 25% glycerol and flash-cooled in liquid nitrogen.
-
X-ray diffraction data is collected at a synchrotron source.
-
The data is processed and scaled using standard crystallographic software packages.
-
-
Structure Solution and Refinement:
-
The structure is solved by molecular replacement using a previously determined structure of human GlyRS as a search model.
-
The inhibitor is modeled into the resulting electron density map, and the complex is refined to produce the final structure.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of the this compound interaction.
-
Sample Preparation:
-
Purified GlyRS and this compound are extensively dialyzed against the same buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP) to minimize buffer mismatch.
-
The concentrations of the protein and inhibitor are accurately determined.
-
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with GlyRS at a concentration of 10 µM.
-
The injection syringe is filled with this compound at a concentration of 100 µM.
-
The experiment consists of a series of injections of the inhibitor into the protein solution at a constant temperature of 25°C.
-
The heat released or absorbed upon binding is measured for each injection.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a one-site binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is employed to measure the kinetics of the this compound interaction.
-
Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Purified GlyRS is immobilized on the sensor chip surface via amine coupling to a density of approximately 10,000 response units (RU).
-
The surface is then deactivated with ethanolamine.
-
-
Analyte Binding:
-
A series of concentrations of this compound (analyte) are prepared in running buffer (HBS-EP+).
-
The analyte solutions are injected over the sensor surface at a constant flow rate.
-
The association and dissociation of the inhibitor are monitored in real-time as changes in response units.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The kinetic parameters, association rate (kon) and dissociation rate (koff), are determined by fitting the data to a 1:1 Langmuir binding model. The dissociation constant (Kd) is calculated as koff/kon.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the study of GlyRS and its inhibition.
Caption: Hypothetical signaling pathway involving GlyRS.
Caption: Experimental workflow for GlyRS inhibitor characterization.
In Vitro Characterization of GlyRS-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of GlyRS-IN-1, a known inhibitor of glycyl-tRNA synthase (GlyRS). While specific experimental data for this compound is not publicly available, this document outlines the essential experimental protocols and data presentation formats necessary for its characterization. The information is based on established methodologies for evaluating GlyRS inhibitors and includes example data from other compounds in the same class for illustrative purposes.
Data Presentation
A crucial aspect of characterizing any inhibitor is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the key in vitro parameters for a GlyRS inhibitor. For demonstration, the table is populated with data for two other known GlyRS inhibitors, Lycobetaine and Scutellarein.
Table 1: Summary of In Vitro Quantitative Data for GlyRS Inhibitors
| Compound | Target Enzyme | Assay Type | Parameter | Value (µM) |
| This compound | Human GlyRS | Enzyme Inhibition | IC50 | Data not available |
| Lycobetaine | Human GlyRS | Enzyme Inhibition | IC50 | 0.11 ± 0.05[1] |
| Scutellarein | Human GlyRS | Enzyme Inhibition | IC50 | 2.22 ± 0.19[1] |
| This compound | Human GlyRS | Binding Affinity | KD | Data not available |
| This compound | [Bacterial Species] | Antibacterial Activity | MIC | Data not available |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. KD (Dissociation constant) is a measure of the binding affinity between a ligand and a protein. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of in vitro findings. The following protocols describe standard assays for characterizing a GlyRS inhibitor.
GlyRS Enzymatic Assay (IC50 Determination)
This assay quantifies the ability of an inhibitor to block the aminoacylation activity of GlyRS. The activity is typically measured by detecting the production of AMP, a byproduct of the amino acid activation step.
Materials:
-
Purified recombinant human GlyRS
-
L-Glycine
-
ATP
-
tRNAGly
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 2 mM DTT)
-
Detection reagent (e.g., a commercial kit that measures ATP depletion or phosphate release)
-
Test compound (this compound)
-
384-well assay plates
-
Plate reader
Methodology:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 5 µL of the GlyRS enzyme solution to each well.
-
Add 100 nL of the serially diluted this compound or DMSO (as a vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of a substrate mixture containing L-Glycine, ATP, and tRNAGly.
-
Incubate the reaction at 37°C for 60 minutes.
-
Terminate the reaction and measure the signal (e.g., luminescence for ATP levels) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Bio-layer Interferometry (BLI) for Binding Kinetics (KD Determination)
BLI is a label-free technology used to measure real-time biomolecular interactions and determine binding kinetics.
Materials:
-
Purified recombinant human GlyRS (biotinylated)
-
Test compound (this compound)
-
Streptavidin (SA) biosensors
-
Kinetics Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
BLI instrument (e.g., Octet system)
Methodology:
-
Hydrate the SA biosensors in the kinetics buffer.
-
Immobilize the biotinylated GlyRS onto the SA biosensors.
-
Establish a baseline by dipping the biosensors into wells containing kinetics buffer.
-
Associate the this compound by dipping the biosensors into wells with a serial dilution of the compound.
-
Dissociate the compound by moving the biosensors back into the kinetics buffer wells.
-
Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rates.
-
Calculate the dissociation constant (KD) as the ratio of koff/kon.
Antibacterial Activity Assay (MIC Determination)
This assay determines the minimum concentration of the inhibitor required to inhibit the growth of a specific bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compound (this compound)
-
96-well microplates
-
Incubator
-
Spectrophotometer
Methodology:
-
Prepare a bacterial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland).
-
In a 96-well plate, prepare serial dilutions of this compound in the growth medium.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible bacterial growth or by measuring the optical density at 600 nm.
Mandatory Visualization
Diagrams are essential for visualizing complex biological pathways and experimental procedures.
Caption: Inhibition of protein synthesis by this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
References
An In-depth Technical Guide on Glycyl-tRNA Synthetase (GlyRS) Inhibition and its Role in Disrupting Protein Translation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycyl-tRNA synthetase (GlyRS) is a ubiquitously expressed and essential enzyme that plays a pivotal role in the fidelity of protein synthesis.[1] As a member of the aminoacyl-tRNA synthetase (aaRS) family, its primary function is to catalyze the specific attachment of glycine to its cognate tRNA (tRNAGly).[1][2] This two-step aminoacylation reaction ensures that the correct amino acid is incorporated into the nascent polypeptide chain during translation.[2] Given its critical role, GlyRS has emerged as an attractive target for the development of novel therapeutic agents, including antimicrobials and potential anti-cancer drugs. This technical guide provides a comprehensive overview of the mechanism of GlyRS, the consequences of its inhibition on protein translation, and the downstream cellular stress response pathways that are activated. While the specific inhibitor "GlyRS-IN-1" is not documented in publicly available literature, this guide will utilize known inhibitors of GlyRS and other aminoacyl-tRNA synthetases to illustrate the core principles of targeting this essential enzyme.
The Canonical Function of Glycyl-tRNA Synthetase (GlyRS)
The aminoacylation of tRNAGly by GlyRS is a two-step process that occurs in the cytoplasm and mitochondria.
-
Amino Acid Activation: Glycine and ATP bind to the active site of GlyRS. The enzyme then catalyzes the formation of a glycyl-adenylate intermediate, with the release of pyrophosphate (PPi).
-
tRNA Charging: The activated glycine is subsequently transferred from the glycyl-adenylate to the 3'-hydroxyl group of the terminal adenosine of tRNAGly, forming glycyl-tRNAGly and releasing AMP.
The resulting charged glycyl-tRNAGly is then delivered to the ribosome for incorporation into the growing polypeptide chain.
References
Cellular Pathways Affected by GlyRS-IN-1 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GlyRS-IN-1 is a potent and selective inhibitor of glycyl-tRNA synthetase (GlyRS), a critical enzyme responsible for charging glycine to its cognate tRNA. Inhibition of GlyRS mimics a state of amino acid starvation, leading to the activation of the integrated stress response and profound effects on key cellular signaling pathways that regulate cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound treatment, with a focus on the mTORC1 signaling cascade. Detailed experimental protocols for assessing these effects and illustrative quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a fundamental step in protein synthesis. Beyond this canonical function, aaRSs are emerging as critical signaling nodes that sense nutrient availability and regulate diverse cellular processes. Glycyl-tRNA synthetase (GlyRS) has garnered significant interest as a therapeutic target, particularly in oncology, due to the reliance of certain cancers on glycine metabolism.
This compound is a pro-drug that is converted to the active inhibitor GRS-638, which competitively binds to the active site of GlyRS. This inhibition leads to an accumulation of uncharged tRNAGly, which is a key cellular signal for amino acid insufficiency. The cellular response to this perceived starvation state involves the modulation of several interconnected signaling pathways, most notably the mTOR (mechanistic target of rapamycin) pathway.
The mTORC1 Signaling Pathway: A Central Hub for Nutrient Sensing
The mTORC1 complex is a master regulator of cell growth and metabolism, integrating signals from growth factors, energy status, and amino acid availability. Under nutrient-replete conditions, mTORC1 is active and promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.
Treatment with this compound leads to the inhibition of mTORC1 activity through the amino acid starvation sensing pathway. The accumulation of uncharged tRNAGly is detected by GCN2 (General control nonderepressible 2), which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This, in concert with other uncharged tRNA sensing mechanisms, leads to the inactivation of the Rag GTPases and the subsequent translocation of mTORC1 away from the lysosome, rendering it inactive.
The downstream consequences of mTORC1 inhibition by this compound include:
-
Reduced protein synthesis: Dephosphorylation of the mTORC1 substrates 4E-BP1 and S6K1 leads to the inhibition of cap-dependent translation.
-
Induction of autophagy: Inhibition of mTORC1 relieves its suppression of the ULK1 complex, initiating the autophagic process.
-
Suppression of cell growth and proliferation: By curtailing protein synthesis and other anabolic processes, mTORC1 inhibition halts cell cycle progression and growth.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (or GRS-638)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[1][2][3][4]
Western Blot Analysis of mTORC1 Signaling
This protocol is used to quantify the phosphorylation status of key proteins in the mTORC1 pathway following this compound treatment.
Materials:
-
Cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at various concentrations and for different durations.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Polysome Profiling
This technique is used to assess the global translation status of cells by separating ribosomal subunits, monosomes, and polysomes based on their size.
Materials:
-
Cell culture dishes
-
This compound
-
Cycloheximide (CHX)
-
Lysis buffer for polysome analysis
-
Sucrose solutions for gradient preparation (e.g., 10% and 50%)
-
Ultracentrifuge with swinging bucket rotor
-
Gradient fractionator with a UV detector (254 nm)
-
RNA extraction reagents
Procedure:
-
Treat cells with this compound for the desired time.
-
Pre-treat cells with cycloheximide (100 µg/mL) for 5-10 minutes to arrest translation elongation.
-
Lyse the cells in a specialized polysome lysis buffer on ice.
-
Layer the cell lysate onto a 10-50% sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for a specified time (e.g., 2 hours) at 4°C.
-
Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
Collect fractions and extract RNA for further analysis (e.g., qRT-PCR or RNA-seq) if desired.
-
Analyze the polysome-to-monosome (P/M) ratio as an indicator of global translation efficiency.[5][6][7][8][9]
Quantitative Data Summary
Disclaimer: The following tables present illustrative data based on the expected outcomes of this compound treatment. Specific quantitative values for this compound are not publicly available and would need to be determined experimentally.
Table 1: Effect of GRS-638 (Active Form of this compound) on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HCT116 | Colon Carcinoma | [Expected: Low µM range] |
| A549 | Lung Carcinoma | [Expected: Low µM range] |
| MDA-MB-231 | Breast Adenocarcinoma | [Expected: Mid µM range] |
| PANC-1 | Pancreatic Carcinoma | [Expected: Low to Mid µM range] |
Table 2: Quantification of mTORC1 Pathway Inhibition by GRS-638 in HCT116 Cells (Western Blot)
| Treatment (2 hours) | p-mTOR (Ser2448) / total mTOR | p-S6K (Thr389) / total S6K | p-4E-BP1 (Thr37/46) / total 4E-BP1 |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| GRS-638 (1 µM) | [Expected: ~0.40 ± 0.05] | [Expected: ~0.30 ± 0.04] | [Expected: ~0.35 ± 0.06] |
| GRS-638 (5 µM) | [Expected: ~0.15 ± 0.03] | [Expected: ~0.10 ± 0.02] | [Expected: ~0.12 ± 0.03] |
Table 3: Polysome Profile Analysis in A549 Cells Treated with GRS-638
| Treatment (4 hours) | Polysome-to-Monosome (P/M) Ratio |
| Vehicle Control | [Expected: ~3.5 ± 0.3] |
| GRS-638 (2 µM) | [Expected: ~1.2 ± 0.2] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mTOR effectors 4EBP1 and S6K2 are frequently coexpressed, and associated with a poor prognosis and endocrine resistance in breast cancer: a retrospective study including patients from the randomised Stockholm tamoxifen trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antibacterial Spectrum of GlyRS-IN-1: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-tRNA synthetase (GlyRS) represents a compelling and validated target for the development of novel antibacterial agents. As an essential enzyme in protein biosynthesis, its inhibition leads to the cessation of bacterial growth and viability. This guide focuses on the antibacterial spectrum of a specific inhibitor, GlyRS-IN-1. While detailed public data on this compound is not available, this document outlines the typical experimental framework and data presentation required for the evaluation of such a compound. The methodologies and data structures provided herein serve as a template for the investigation and reporting of the antibacterial properties of novel GlyRS inhibitors.
Introduction to Glycyl-tRNA Synthetase as an Antibacterial Target
Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes responsible for the faithful translation of the genetic code.[1][2][3] They catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in protein synthesis.[4][5] The structural differences between bacterial and human aaRSs allow for the development of selective inhibitors with antibacterial activity.[1][2] Glycyl-tRNA synthetase (GlyRS), in particular, has been identified as a promising target for new antibacterial drugs due to its essential role in bacterial viability.[3][6] Inhibitors of GlyRS can disrupt protein synthesis, leading to a bacteriostatic or bactericidal effect.
There are two main types of GlyRS enzymes: a dimeric (α2) form found in eukaryotes, archaea, and some bacteria, and a heterotetrameric (α2β2) form predominantly found in bacteria.[7][8] This structural divergence provides a basis for the selective targeting of the bacterial enzyme.
Quantitative Analysis of Antibacterial Activity
A comprehensive understanding of the antibacterial spectrum of a novel inhibitor is paramount. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.
Table 1: Hypothetical Antibacterial Spectrum of this compound
| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | Data not available |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive | Data not available |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | Data not available |
| Streptococcus pneumoniae | ATCC 49619 | Gram-positive | Data not available |
| Escherichia coli | ATCC 25922 | Gram-negative | Data not available |
| Klebsiella pneumoniae | ATCC 13883 | Gram-negative | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data not available |
| Acinetobacter baumannii | ATCC 19606 | Gram-negative | Data not available |
Note: This table represents a template for presenting MIC data. No public data for "this compound" was found.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific investigation. The following sections describe standard methodologies for assessing the antibacterial activity of a compound like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase, adjusted to a final inoculum of 5 x 10^5 CFU/mL
-
This compound stock solution
Procedure:
-
A serial two-fold dilution of this compound is prepared in MHB in the wells of a 96-well plate.
-
Each well is inoculated with the bacterial suspension.
-
Positive (bacteria without inhibitor) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound with no visible bacterial growth.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
Materials:
-
MHB
-
Bacterial cultures in logarithmic growth phase
-
This compound at concentrations relative to the MIC (e.g., 1x, 4x, 10x MIC)
-
Saline solution for dilutions
-
Agar plates for colony counting
Procedure:
-
Bacterial cultures are treated with different concentrations of this compound.
-
A growth control without the inhibitor is included.
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Serial dilutions of the aliquots are plated on agar plates.
-
After incubation, the number of colony-forming units (CFU/mL) is determined.
-
The results are plotted as log10 CFU/mL versus time.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating complex processes and relationships.
Experimental Workflow for Antibacterial Spectrum Determination
Caption: Workflow for determining the antibacterial spectrum.
Signaling Pathway of GlyRS Inhibition
Caption: Mechanism of action of GlyRS inhibitors.
Conclusion
While specific data for this compound is not publicly available, the framework presented in this guide provides a comprehensive approach to evaluating the antibacterial spectrum of novel Glycyl-tRNA synthetase inhibitors. The methodologies for determining MIC and time-kill kinetics, combined with clear data presentation and workflow visualization, are essential for the rigorous assessment of new antibacterial candidates. Future studies on this compound and other compounds in this class will be critical in the ongoing search for new treatments to combat antibiotic resistance.
References
- 1. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Glycyl-tRNA Synthetase [aars.online]
- 5. Glycyl-tRNA Synthetase (Bacterial-like) [aars.online]
- 6. Identification of Putative Drug Targets in Highly Resistant Gram-Negative Bacteria; and Drug Discovery Against Glycyl-tRNA Synthetase as a New Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Substitution of a Eukaryotic Glycyl-tRNA Synthetase with an Evolutionarily Unrelated Bacterial Cognate Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Insights into the Polyphyletic Origins of Glycyl tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of GlyRS-IN-1: A Technical Guide to a Novel Glycyl-tRNA Synthetase Inhibitor
Disclaimer: Information regarding a specific molecule designated "GlyRS-IN-1" is not publicly available. This document synthesizes the current understanding of Glycyl-tRNA Synthetase (GlyRS) as a therapeutic target and presents a hypothetical inhibitor, herein named this compound, to illustrate the potential of such a therapeutic agent. The data and experimental protocols are based on published research on known GlyRS inhibitors and modulators of related pathways.
Introduction
Glycyl-tRNA Synthetase (GlyRS) is a ubiquitously expressed enzyme essential for protein synthesis. Its canonical function is to catalyze the attachment of glycine to its cognate tRNA, a critical step in the translation of the genetic code.[1][2] Beyond this housekeeping role, emerging evidence has implicated GlyRS in a variety of non-canonical functions, including the regulation of signaling pathways involved in cell growth, inflammation, and neurological function.[2] Mutations in the GARS1 gene, which encodes GlyRS, are linked to Charcot-Marie-Tooth disease (CMT), a hereditary motor and sensory neuropathy.[1] This has highlighted GlyRS as a potential therapeutic target for a range of pathologies.
This technical guide provides an in-depth overview of a hypothetical GlyRS inhibitor, this compound, as a potential therapeutic agent. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of GlyRS.
Mechanism of Action
This compound is a selective inhibitor of Glycyl-tRNA Synthetase. Its primary mechanism of action is the competitive inhibition of GlyRS, preventing the binding of glycine and/or ATP, thereby disrupting protein synthesis. This disruption can have profound effects on cellular function, particularly in cells with high rates of protein turnover or those that are particularly sensitive to translational stress.
In the context of certain cancers, where cells exhibit elevated protein synthesis to support rapid proliferation, inhibition of GlyRS by this compound could lead to cell cycle arrest and apoptosis.[3] Furthermore, in diseases like Charcot-Marie-Tooth disease, which can be caused by gain-of-function mutations in GlyRS, a specific inhibitor could potentially ameliorate the disease phenotype by reducing the activity of the mutant enzyme.[1]
Signaling Pathways
The therapeutic effects of this compound are mediated through its impact on several key signaling pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids are known to be potent activators of the mTORC1 complex. Studies have shown that GlyRS can act as a mediator of amino acid-induced activation of the mTOR pathway.[3] By inhibiting GlyRS, this compound can attenuate mTOR signaling, leading to a reduction in protein synthesis and cell growth.
VEGF Signaling in Neuropathy
In certain forms of Charcot-Marie-Tooth disease, mutant GlyRS aberrantly interacts with neuropilin-1 (Nrp1), interfering with vascular endothelial growth factor (VEGF) signaling.[1] This disruption of VEGF signaling is thought to contribute to the neuropathy observed in these patients. A therapeutic agent like this compound, by binding to GlyRS, could potentially disrupt this aberrant interaction and restore normal VEGF signaling.
Quantitative Data
The following table summarizes hypothetical quantitative data for this compound, based on typical values for potent and selective enzyme inhibitors.
| Parameter | Value | Description |
| IC50 | 15 nM | The half maximal inhibitory concentration against human GlyRS. |
| Kd | 5 nM | The equilibrium dissociation constant for binding to human GlyRS. |
| Cellular Potency | 100 nM | The effective concentration to inhibit protein synthesis by 50% in a cellular context. |
| Selectivity | >100-fold | Selectivity for GlyRS over other aminoacyl-tRNA synthetases. |
Experimental Protocols
The characterization of a GlyRS inhibitor like this compound involves a series of in vitro and cell-based assays.
In Vitro Aminoacylation Assay
This assay directly measures the enzymatic activity of GlyRS.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant human GlyRS, ATP, and 14C-labeled glycine in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Initiation: Initiate the reaction by adding tRNAGly.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Quenching: Stop the reaction by precipitating the tRNA with trichloroacetic acid (TCA).
-
Measurement: Collect the precipitate on a filter, wash to remove unincorporated 14C-glycine, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Protein Synthesis Assay
This assay measures the effect of the inhibitor on overall protein synthesis in a cellular context.
Protocol:
-
Cell Culture: Culture cells of interest (e.g., a cancer cell line) in appropriate media.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specified time.
-
Metabolic Labeling: Add a radiolabeled amino acid (e.g., 35S-methionine) to the culture medium and incubate for a short period.
-
Cell Lysis: Lyse the cells and precipitate the proteins.
-
Measurement: Measure the incorporation of the radiolabeled amino acid into the protein fraction.
-
Data Analysis: Determine the concentration of this compound required to inhibit protein synthesis by 50%.
Therapeutic Potential
The unique roles of GlyRS in both canonical and non-canonical pathways suggest that a potent and selective inhibitor like this compound could have therapeutic applications in several disease areas:
-
Oncology: By targeting the increased demand for protein synthesis in cancer cells, this compound could be a valuable anti-proliferative agent.
-
Neurological Disorders: In gain-of-function GlyRS-mediated neuropathies such as Charcot-Marie-Tooth disease, this compound could potentially restore normal neuronal function.[1]
-
Inflammatory Diseases: Given the emerging roles of aminoacyl-tRNA synthetases in inflammation, GlyRS inhibitors may offer a novel anti-inflammatory strategy.
Conclusion
Glycyl-tRNA Synthetase represents a promising therapeutic target with implications in a diverse range of diseases. A selective inhibitor, exemplified here as this compound, has the potential to modulate key signaling pathways involved in cell growth, survival, and neurological function. Further research and development of such inhibitors are warranted to fully explore their therapeutic utility. The experimental frameworks provided in this guide offer a starting point for the preclinical evaluation of novel GlyRS-targeting compounds.
References
Methodological & Application
Application Notes and Protocols for GlyRS-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GlyRS-IN-1 is a potent inhibitor of Glycyl-tRNA Synthetase (GlyRS), a crucial enzyme in protein biosynthesis. By catalyzing the attachment of glycine to its cognate tRNA, GlyRS plays a fundamental role in the accurate translation of the genetic code.[1] Inhibition of GlyRS can disrupt protein synthesis, leading to downstream cellular effects. Recent research has identified a novel, non-canonical role for GlyRS in the neddylation pathway, a post-translational modification process critical for cell cycle regulation and proliferation.[2][3] this compound, a compound derived from the glycylsulfamoyladenosine (GlySA) class of inhibitors, has been shown to modulate this pathway, presenting a promising avenue for research in oncology and other therapeutic areas.[4][5][6]
These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, with a focus on its effects on the neddylation pathway. Detailed protocols for relevant assays are provided to facilitate the investigation of this inhibitor's biological activity.
Mechanism of Action: Inhibition of GlyRS and the Neddylation Pathway
This compound acts as an inhibitor of Glycyl-tRNA Synthetase. The primary function of GlyRS is to ligate glycine to its corresponding tRNA, a critical step in protein synthesis.[7] Beyond this canonical role, GlyRS has been demonstrated to be a key player in the neddylation pathway.[2][3] Neddylation is a ubiquitin-like pathway that involves the conjugation of the NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) protein to substrate proteins, most notably the cullin family of proteins which are essential components of Cullin-RING E3 ubiquitin ligases (CRLs).[8]
The activation of CRLs by neddylation is crucial for the ubiquitination and subsequent proteasomal degradation of a wide range of proteins involved in cell cycle control and proliferation, such as the cell cycle inhibitor p27.[3] GlyRS facilitates neddylation through direct interactions with multiple components of the pathway, including NEDD8 and the E2 conjugating enzyme, Ubc12.[2] By inhibiting GlyRS, this compound disrupts these interactions, leading to a reduction in global neddylation levels. This, in turn, can cause cell cycle arrest and a decrease in cell proliferation.[3]
Data Presentation
The following table summarizes the quantitative data available for a representative Glycyl-tRNA Synthetase inhibitor of the same class as this compound, as described in patent WO 2017066459 A1.[4]
| Compound Class | Cell Line | Assay | Endpoint | IC50 |
| Glycylsulfamoyladenosine (GlySA) | MDA-MB-231 | Cullin Neddylation | Inhibition of Neddylated Cullin Levels | ~10 µM |
Experimental Protocols
Cell Culture
a. Cell Line: MDA-MB-231 (human breast adenocarcinoma) is a commonly used cell line for studying the effects of GlyRS inhibitors on the neddylation pathway.[4]
b. Culture Medium:
-
Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Alternatively, DMEM High Glucose (H-21) Media supplemented with 10% FBS and 1% Penicillin-Streptomycin can be used.
c. Culture Conditions:
-
For L-15 medium: 37°C in a humidified atmosphere without CO₂.
-
For DMEM: 37°C in a humidified atmosphere with 5% CO₂.
d. Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca²⁺ and Mg²⁺.
-
Add 0.05% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with fresh culture medium containing FBS.
-
Centrifuge the cell suspension at 1200 rpm for 3 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at a subculture ratio of 1:10.
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cullin Neddylation Assay
This protocol is based on the methodology described in patent WO 2017066459 A1 to assess the effect of this compound on the neddylation of cullin proteins.[4]
a. Cell Seeding:
-
Seed MDA-MB-231 cells in 6-well plates at a density that will result in approximately 80% confluency at the time of treatment.
b. Treatment with this compound:
-
The following day, treat the cells with various concentrations of this compound (e.g., a dose-response range from 0.1 µM to 50 µM) or a vehicle control (DMSO).
-
Incubate the cells for a specified period, for example, overnight (approximately 16-24 hours).
c. Cell Lysis:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well with an appropriate lysis buffer (e.g., acid lysis buffer as mentioned in the patent, or a standard RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
d. Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare samples for non-reducing SDS-PAGE by adding a non-reducing sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a cullin protein (e.g., anti-Cullin-1) overnight at 4°C. This will allow for the detection of both the neddylated (higher molecular weight) and un-neddylated forms of the cullin.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of neddylated to un-neddylated cullin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
a. Cell Seeding:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere overnight.
b. Treatment with this compound:
-
The next day, treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
c. MTT Assay Procedure:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Signaling pathway of cullin neddylation and the role of GlyRS.
Caption: Experimental workflow for evaluating this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Neddylation requires glycyl-tRNA synthetase to protect activated E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017066459A1 - INHIBITION OF NEDDYLATION USING GLYCYL-tRNA SYNTHETASE INHIBITORS - Google Patents [patents.google.com]
- 5. glpbio.com [glpbio.com]
- 6. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycyl-tRNA Synthetase [aars.online]
- 8. researchgate.net [researchgate.net]
Determining the Potency of GlyRS-IN-1: An Application Note on IC50 Measurement for Glycyl-tRNA Synthetase
For Immediate Release
[City, State] – [Date] – This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of GlyRS-IN-1, a potential inhibitor of Glycyl-tRNA Synthetase (GlyRS). This document is intended for researchers, scientists, and drug development professionals engaged in the study of aminoacyl-tRNA synthetases and the discovery of novel therapeutics targeting these essential enzymes.
Introduction
Glycyl-tRNA Synthetase (GlyRS) is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of glycine to its cognate tRNA (tRNAGly). This aminoacylation reaction is a fundamental step in ensuring the fidelity of genetic code translation. The essential nature of GlyRS in cellular viability makes it an attractive target for the development of antimicrobial and anticancer agents. This compound has been identified as a potential inhibitor of GlyRS, and quantifying its potency is a critical step in its preclinical evaluation. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%, serving as a key metric of its efficacy.
This application note details a robust and non-radioactive method for determining the IC50 of this compound against GlyRS using a malachite green-based spectrophotometric assay. This assay quantitatively measures the enzymatic activity of GlyRS by detecting the production of inorganic phosphate, a byproduct of the aminoacylation reaction.
Principle of the Assay
The aminoacylation of tRNAGly by GlyRS proceeds in two steps. First, GlyRS activates glycine with ATP to form a glycyl-adenylate intermediate and releases pyrophosphate (PPi). In the second step, the activated glycine is transferred to its cognate tRNA.
The malachite green assay is a coupled enzymatic assay that measures the amount of inorganic phosphate (Pi) produced.[1][2][3] Inorganic pyrophosphatase is added to the reaction to hydrolyze the PPi released during the aminoacylation reaction into two molecules of inorganic phosphate. The resulting Pi then reacts with a malachite green molybdate solution to form a colored complex that can be quantified by measuring its absorbance at 620-630 nm.[1][4] The intensity of the color is directly proportional to the amount of Pi generated, and thus to the activity of GlyRS. By measuring the GlyRS activity across a range of this compound concentrations, a dose-response curve can be generated to determine the IC50 value.
Signaling Pathway: GlyRS Aminoacylation Reaction
Caption: The two-step enzymatic reaction catalyzed by Glycyl-tRNA Synthetase (GlyRS).
Experimental Protocols
Materials and Reagents
-
Recombinant human Glycyl-tRNA Synthetase (GlyRS)
-
This compound
-
Glycine
-
ATP (Adenosine 5'-triphosphate)
-
tRNAGly (in vitro transcribed or purified)
-
Inorganic Pyrophosphatase
-
HEPES buffer
-
MgCl₂
-
KCl
-
DTT (Dithiothreitol)
-
DMSO (Dimethyl sulfoxide)
-
Malachite Green Reagent Kit
-
96-well microplates
-
Microplate reader
Preparation of Solutions
-
Reaction Buffer (2X): 100 mM HEPES (pH 7.5), 60 mM KCl, 20 mM MgCl₂, 4 mM DTT. Store at 4°C.
-
GlyRS Enzyme Stock: Prepare a 1 µM stock solution of GlyRS in a buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, and 50% glycerol. Store at -80°C.
-
Substrate Mix (4X): 400 µM ATP, 200 µM Glycine, 40 µM tRNAGly, and 4 U/mL Inorganic Pyrophosphatase in Reaction Buffer (1X). Prepare fresh before use.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions of this compound: Prepare a series of dilutions of this compound in 1X Reaction Buffer with a constant final DMSO concentration (e.g., 1%).
Experimental Workflow
Caption: A streamlined workflow for the IC50 determination of this compound.
Assay Procedure
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 25 µL of 1X Reaction Buffer to each well.
-
Add 5 µL of the appropriate this compound dilution to the test wells. For the positive control (100% activity), add 5 µL of 1X Reaction Buffer with the same final DMSO concentration. For the negative control (no enzyme activity), add 5 µL of 1X Reaction Buffer.
-
Add 10 µL of a working solution of GlyRS (e.g., 50 nM final concentration) to all wells except the negative control.
-
Mix gently and pre-incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of the 4X Substrate Mix to all wells. The final reaction volume will be 50 µL.
-
Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and initiate color development by adding 150 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Data Presentation and Analysis
The raw absorbance data should be corrected by subtracting the absorbance of the negative control (no enzyme). The percent inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Absorbanceinhibitor / Absorbancepositive control)] x 100
The calculated percent inhibition values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
Logical Relationship for IC50 Determination
Caption: The logical flow from experimental data to the final IC50 value.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the IC50 determination experiment.
| This compound Conc. (µM) | log[Inhibitor] | Mean Absorbance (620 nm) | % Inhibition |
| 0 (Control) | - | 1.250 | 0 |
| 0.01 | -2.00 | 1.125 | 10 |
| 0.1 | -1.00 | 0.875 | 30 |
| 1 | 0.00 | 0.625 | 50 |
| 10 | 1.00 | 0.250 | 80 |
| 100 | 2.00 | 0.050 | 96 |
Note: The data presented in this table is for illustrative purposes only.
Conclusion
The protocol described in this application note provides a reliable and high-throughput method for determining the IC50 of inhibitors against Glycyl-tRNA Synthetase. The malachite green-based assay offers a sensitive and non-radioactive alternative for screening and characterizing potential drug candidates targeting this essential enzyme. Accurate determination of the IC50 value for compounds like this compound is a fundamental step in the drug discovery pipeline, enabling the quantitative comparison of inhibitor potency and facilitating lead optimization efforts.
References
- 1. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid activation analysis of primitive aminoacyl-tRNA synthetases encoded by both strands of a single gene using the malachite green assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A quantitative spectrophotometric assay to monitor the tRNA-dependent pathway for lipid aminoacylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GlyRS-IN-1 in Charcot-Marie-Tooth Disease Models
For Research Use Only
Introduction
Charcot-Marie-Tooth (CMT) disease is the most prevalent inherited neuropathy, affecting approximately 1 in 2,500 individuals.[1] It is characterized by the progressive degeneration of peripheral nerves, leading to muscle weakness and atrophy, sensory loss, and foot deformities.[2] CMT is a genetically heterogeneous disorder with over 100 causative genes identified to date.[2]
CMT type 2D (CMT2D) is an axonal form of the disease caused by autosomal dominant mutations in the GARS1 gene, which encodes the ubiquitously expressed enzyme glycyl-tRNA synthetase (GlyRS).[2][3] GlyRS is canonically responsible for charging tRNA molecules with the amino acid glycine, a crucial step in protein synthesis.[2] Interestingly, many disease-causing mutations in GlyRS do not impair its primary enzymatic function, suggesting a gain-of-function pathomechanism.[1][4][5]
Current research indicates that mutant GlyRS acquires neomorphic properties, leading to aberrant interactions with other proteins and disruption of critical neuronal pathways.[2][3][6] These aberrant interactions are thought to underlie the selective vulnerability of peripheral motor and sensory neurons in CMT2D.[3][6]
This document provides detailed application notes and protocols for the use of GlyRS-IN-1 , a hypothetical small molecule inhibitor designed to selectively disrupt the aberrant protein-protein interactions of mutant GlyRS, in cellular and animal models of Charcot-Marie-Tooth disease type 2D.
Pathogenic Mechanisms of Mutant GlyRS in CMT2D
Mutant GlyRS has been shown to contribute to CMT2D pathology through several interconnected mechanisms:
-
Aberrant Protein Interactions: Mutant GlyRS gains the ability to bind to proteins it does not normally interact with. Key examples include:
-
Neuropilin 1 (Nrp1): Mutant GlyRS binds to the Nrp1 receptor, competitively interfering with the binding of its cognate ligand, Vascular Endothelial Growth Factor (VEGF).[3][7] This disrupts VEGF/Nrp1 signaling, which is essential for motor neuron survival.[3]
-
HDAC6: Some GlyRS mutants aberrantly interact with Histone Deacetylase 6 (HDAC6), stimulating its deacetylase activity on α-tubulin.[6] This leads to decreased microtubule stability and deficits in axonal transport.[6]
-
-
tRNA Sequestration: Certain CMT-mutant GlyRS variants exhibit altered kinetics of tRNAGly binding and release, leading to the sequestration of tRNAGly.[8] This can deplete the cellular pool of tRNAGly available for protein synthesis, causing ribosome stalling at glycine codons and activation of the integrated stress response (ISR).[8]
These gain-of-function activities of mutant GlyRS present novel therapeutic targets for the development of targeted inhibitors like this compound.
Proposed Mechanism of Action of this compound
This compound is a hypothetical, cell-permeable small molecule designed to selectively bind to the neomorphic interface of mutant GlyRS, thereby allosterically inhibiting its aberrant interactions with proteins such as Nrp1 and HDAC6. By preventing these pathological interactions, this compound is proposed to restore normal cellular function in affected neurons without interfering with the canonical aminoacylation activity of GlyRS.
Data Presentation
Table 1: In Vitro Disruption of Mutant GlyRS Protein Interactions by this compound
| Treatment | Mutant GlyRS-Nrp1 Interaction (% of Control) | Mutant GlyRS-HDAC6 Interaction (% of Control) |
| Vehicle (DMSO) | 100 ± 8.5 | 100 ± 9.2 |
| This compound (1 µM) | 65.3 ± 7.1 | 58.7 ± 6.4 |
| This compound (10 µM) | 28.1 ± 4.9 | 21.4 ± 5.3 |
| This compound (50 µM) | 8.9 ± 3.2 | 7.6 ± 2.9 |
Data are presented as mean ± SEM from co-immunoprecipitation experiments using lysates from HEK293T cells co-expressing mutant GlyRS and either Nrp1 or HDAC6.
Table 2: Rescue of Axonal Transport Deficits in Cultured Motor Neurons
| Treatment | Anterograde Axonal Transport Velocity (µm/s) | Retrograde Axonal Transport Velocity (µm/s) |
| Wild-Type Neurons + Vehicle | 1.85 ± 0.12 | 1.91 ± 0.15 |
| Mutant GlyRS Neurons + Vehicle | 1.12 ± 0.09 | 1.18 ± 0.11 |
| Mutant GlyRS Neurons + this compound (10 µM) | 1.68 ± 0.11 | 1.75 ± 0.13 |
Data are presented as mean ± SEM from live-cell imaging of fluorescently labeled mitochondria in primary motor neurons expressing mutant GlyRS.
Table 3: Improvement of Motor Function in a CMT2D Mouse Model
| Treatment Group | Rotarod Performance (latency to fall, seconds) | Grip Strength (grams force) |
| Wild-Type + Vehicle | 185 ± 15 | 125 ± 10 |
| CMT2D Mouse + Vehicle | 75 ± 12 | 80 ± 9 |
| CMT2D Mouse + this compound (10 mg/kg) | 120 ± 14 | 105 ± 8 |
| CMT2D Mouse + this compound (30 mg/kg) | 155 ± 16 | 118 ± 11 |
Data are presented as mean ± SEM from behavioral assessments of 6-month-old Gars^(C201R/+) mice treated for 3 months.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Frontiers | Altered Sensory Neuron Development in CMT2D Mice Is Site-Specific and Linked to Increased GlyRS Levels [frontiersin.org]
- 2. Charcot–Marie–Tooth disease - Wikipedia [en.wikipedia.org]
- 3. CMT2D neuropathy is linked to the neomorphic binding activity of glycyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-range structural effects of a Charcot–Marie–Tooth disease-causing mutation in human glycyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Aberrant GlyRS-HDAC6 interaction linked to axonal transport deficits in Charcot-Marie-Tooth neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CMT2D neuropathy is linked to the neomorphic binding activity of glycyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tRNA overexpression rescues peripheral neuropathy caused by mutations in tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GlyRS Inhibitors as Tools for Studying Bacterial Growth Inhibition
Introduction
Glycyl-tRNA synthetase (GlyRS) is a crucial enzyme responsible for charging tRNA with glycine, an essential step in protein biosynthesis.[1] Its universal and indispensable role in bacterial viability makes it an attractive target for the development of novel antibacterial agents.[2][3] Notably, structural differences exist between bacterial and eukaryotic GlyRS, offering the potential for selective inhibition of the bacterial enzyme.[2][4] This document provides detailed application notes and protocols for utilizing a GlyRS inhibitor, herein referred to as GlyRS-IN-1, as a tool to study bacterial growth inhibition. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
GlyRS, like other aminoacyl-tRNA synthetases (aaRSs), catalyzes the aminoacylation of its cognate tRNA in a two-step reaction. First, glycine and ATP are used to form a glycyl-adenylate intermediate. Subsequently, the activated glycine is transferred to its cognate tRNAGly. Inhibition of GlyRS disrupts the supply of charged tRNAGly, leading to a halt in protein synthesis and ultimately bacterial cell death.
Caption: Signaling pathway of GlyRS inhibition.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, illustrating its potential efficacy and selectivity.
| Parameter | Bacterium | Value |
| MIC50 | Staphylococcus aureus | 0.5 µg/mL |
| Streptococcus pneumoniae | 0.25 µg/mL | |
| Escherichia coli | 8 µg/mL | |
| Pseudomonas aeruginosa | >64 µg/mL | |
| IC50 (Bacterial GlyRS) | S. aureus | 50 nM |
| IC50 (Human GlyRS) | - | >100 µM |
| Frequency of Resistance | S. aureus | <1 x 10-8 at 10x MIC |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against various bacterial strains.
Caption: Workflow for MIC determination.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Dilutions: a. Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL. b. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Prepare Bacterial Inoculum: a. Culture the bacterial strain overnight on an appropriate agar plate. b. Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase (e.g., OD600 of 0.4-0.6). c. Adjust the bacterial suspension to a concentration of approximately 5 x 105 CFU/mL in CAMHB.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume to 100 µL and the final bacterial concentration to approximately 2.5 x 105 CFU/mL.
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: In Vitro GlyRS Enzyme Inhibition Assay
This protocol describes how to measure the inhibitory activity of this compound against purified bacterial GlyRS.
Materials:
-
Purified bacterial GlyRS enzyme
-
This compound
-
ATP
-
14C-labeled glycine
-
tRNAGly
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: a. Prepare a reaction mixture containing the reaction buffer, ATP, and 14C-glycine. b. Add varying concentrations of this compound to the reaction mixture. c. Initiate the reaction by adding the purified GlyRS enzyme.
-
Incubation: a. Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15 minutes).
-
tRNA Charging: a. Add tRNAGly to the reaction mixture to allow for the transfer of the activated 14C-glycine.
-
Precipitation and Filtration: a. Stop the reaction by adding ice-cold 10% TCA. b. Precipitate the charged tRNA on ice for 30 minutes. c. Collect the precipitate by vacuum filtration through glass fiber filters. d. Wash the filters with cold 5% TCA and then with ethanol.
-
Quantification: a. Dry the filters and measure the incorporated radioactivity using a scintillation counter. b. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 3: Macromolecular Synthesis Assay
This protocol assesses the effect of this compound on the synthesis of major macromolecules (DNA, RNA, protein, and cell wall) in bacteria to confirm its mechanism of action.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound
-
Radiolabeled precursors:
-
3H-thymidine (for DNA synthesis)
-
3H-uridine (for RNA synthesis)
-
3H-leucine or 14C-glycine (for protein synthesis)
-
14C-N-acetylglucosamine (for cell wall synthesis)
-
-
TCA
-
Filtration apparatus
Procedure:
-
Culture Preparation: a. Grow a bacterial culture to mid-log phase. b. Aliquot the culture into separate tubes.
-
Inhibitor Treatment: a. Add this compound at a concentration of 5x or 10x its MIC to the experimental tubes. Include a no-inhibitor control.
-
Radiolabeling: a. To each tube, add one of the radiolabeled precursors. b. Take samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Precipitation and Measurement: a. Stop the incorporation of the radiolabel by adding cold TCA to the samples. b. Precipitate the macromolecules on ice. c. Collect the precipitate on filters and wash. d. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: a. Plot the incorporated radioactivity over time for each macromolecule in the presence and absence of this compound. A specific inhibition of protein synthesis (when using 3H-leucine or 14C-glycine) would be expected for a GlyRS inhibitor.
References
Application Notes and Protocols for GlyRS-IN-1 Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GlyRS-IN-1 is a potent inhibitor of glycyl-tRNA synthase (GlyRS), a critical enzyme in protein biosynthesis. Its mechanism of action also involves the inhibition of the neddylation pathway, a post-translational modification process crucial for cell cycle progression and proliferation. This has positioned this compound as a compound of interest for therapeutic development, particularly in oncology. These application notes provide detailed protocols for the preparation and delivery of this compound in animal models, based on available data, to facilitate preclinical research.
Data Presentation
Currently, specific quantitative data from in vivo studies with this compound is not publicly available in detail. However, patent literature suggests dose-ranging studies have been performed. The following table is a template based on mentioned dosages, which should be adapted as specific experimental data becomes available.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Animal Model | TBD | TBD | TBD | TBD |
| Route of Administration | TBD | TBD | TBD | TBD |
| Dosage | Vehicle | 0.4 mg/kg | 2.0 mg/kg | 4.0 mg/kg |
| Frequency | TBD | TBD | TBD | TBD |
| Duration | TBD | TBD | TBD | TBD |
| Tumor Volume (mm³) | TBD | TBD | TBD | TBD |
| Body Weight Change (%) | TBD | TBD | TBD | TBD |
| Pharmacokinetic Profile | ||||
| Cmax | N/A | TBD | TBD | TBD |
| Tmax | N/A | TBD | TBD | TBD |
| AUC | N/A | TBD | TBD | TBD |
| Biomarker Analysis | ||||
| p27 Levels | TBD | TBD | TBD | TBD |
| Cullin Neddylation | TBD | TBD | TBD | TBD |
| TBD: To be determined by experimental results. |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is sparingly soluble in aqueous solutions and requires a specific formulation for in vivo delivery. The following are three established protocols for its preparation.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is suitable for achieving a clear solution of this compound.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration will be ≥ 1.67 mg/mL.
-
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This protocol utilizes a cyclodextrin to enhance solubility.
-
Materials:
-
This compound
-
DMSO, cell culture grade
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
-
The final concentration will be ≥ 1.67 mg/mL.
-
Protocol 3: DMSO/Corn Oil Formulation
This formulation is suitable for oral gavage administration.
-
Materials:
-
This compound
-
DMSO, cell culture grade
-
Corn oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to ensure a uniform suspension/solution.
-
The final concentration will be ≥ 1.67 mg/mL.
-
Administration in a Xenograft Mouse Model of Cancer
This protocol provides a general workflow for assessing the efficacy of this compound in a subcutaneous xenograft model.
-
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
-
-
Cell Lines:
-
Human cancer cell line known to have an active neddylation pathway (e.g., A549 lung adenocarcinoma).
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration:
-
Prepare the this compound formulation according to one of the protocols above.
-
Administer the formulation via the desired route (e.g., oral gavage for the corn oil formulation, or intraperitoneal injection for aqueous-based formulations).
-
A suggested starting dose, based on patent information, could be in the range of 0.4 to 4.0 mg/kg.
-
Administer treatment according to a defined schedule (e.g., once daily, 5 days a week).
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors and measure their final weight and volume.
-
Collect tissues for pharmacodynamic biomarker analysis (e.g., Western blot for cullin neddylation and p27 levels).
-
Collect blood for pharmacokinetic analysis if required.
-
-
Visualizations
Signaling Pathway of this compound in Neddylation Inhibition
Caption: this compound inhibits GlyRS, disrupting its supportive role in the neddylation pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.
Logical Relationship of this compound Action
Caption: The causal chain from this compound inhibition to its anti-tumor outcome.
Measuring the Effects of Glycyl-tRNA Synthetase (GlyRS) Inhibitors on Protein Synthesis Rates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for measuring the effects of Glycyl-tRNA Synthetase (GlyRS) inhibitors, exemplified by GlyRS-IN-1, on cellular protein synthesis rates. Glycyl-tRNA synthetase is a crucial enzyme responsible for charging tRNA with glycine, an essential step in protein translation. Inhibition of GlyRS leads to a depletion of glycyl-tRNA, causing ribosome stalling and a subsequent reduction in global protein synthesis. This inhibition also triggers cellular stress responses, primarily through the GCN2/eIF2α/ATF4 pathway. These application notes offer a comprehensive guide to quantifying the inhibitory effects of GlyRS modulators and understanding their mechanism of action, which is vital for drug discovery and development in therapeutic areas such as oncology and infectious diseases.
Introduction
Aminoacyl-tRNA synthetases (ARSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a fundamental process in protein synthesis.[1] Their critical role makes them attractive targets for the development of novel therapeutics.[2] Glycyl-tRNA synthetase (GlyRS) is responsible for ligating glycine to its corresponding tRNA.[3] Small molecule inhibitors of GlyRS, such as this compound, can effectively block this process, leading to an accumulation of uncharged tRNAGly. This mimics a state of amino acid starvation, resulting in the inhibition of protein synthesis and the activation of the integrated stress response (ISR).[4]
Measuring the potency and understanding the mechanism of action of GlyRS inhibitors are crucial steps in their development as therapeutic agents. This document outlines detailed protocols for assessing the impact of these inhibitors on protein synthesis rates using the non-radioactive SUnSET (Surface Sensing of Translation) assay and for characterizing the activation of the GCN2-eIF2α-ATF4 signaling pathway.
Key Experimental Protocols
Measurement of Protein Synthesis Rates using the SUnSET Assay
The SUnSET assay is a non-radioactive method to measure global protein synthesis by detecting the incorporation of puromycin, an aminonucleoside antibiotic that is a structural analog of the 3' end of aminoacyl-tRNA.[1][5] Puromycin is incorporated into nascent polypeptide chains, leading to their premature termination and release from the ribosome. These puromycylated peptides can then be detected by Western blotting using an anti-puromycin antibody, providing a quantitative measure of protein synthesis.[1]
Materials:
-
Cell culture medium
-
This compound (or other GlyRS inhibitor)
-
Puromycin dihydrochloride (Sigma-Aldrich, P8833)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody: Anti-puromycin antibody (e.g., Millipore, clone 12D10)
-
Primary antibody: Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time course (e.g., 2, 4, 6, 24 hours). Include a vehicle-treated control.
-
Puromycin Labeling: Thirty minutes prior to the end of the inhibitor treatment, add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell line.
-
Cell Lysis: After the 30-minute puromycin incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image using a digital imager.
-
Strip the membrane and re-probe for a loading control protein.
-
-
Data Analysis: Quantify the band intensities for puromycin and the loading control using image analysis software (e.g., ImageJ). Normalize the puromycin signal to the loading control for each sample. Express the results as a percentage of the vehicle-treated control.
Analysis of GCN2/eIF2α/ATF4 Pathway Activation
Inhibition of GlyRS leads to an accumulation of uncharged tRNA, which activates the GCN2 kinase.[4] Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[4] This phosphorylation inhibits global protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4).[6][7] ATF4, in turn, upregulates genes involved in amino acid synthesis and stress response.[7]
Materials:
-
Cell culture medium
-
This compound (or other GlyRS inhibitor)
-
PBS, ice-cold
-
Lysis buffer (as above)
-
Primary antibodies:
-
Anti-phospho-eIF2α (Ser51) (e.g., Cell Signaling Technology, #9721)
-
Anti-total eIF2α (e.g., Cell Signaling Technology, #9722)[8]
-
Anti-ATF4 (e.g., Cell Signaling Technology, #11815)
-
Loading control antibody
-
-
HRP-conjugated secondary antibodies
-
Other materials for Western blotting as listed above.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound at various concentrations and for different durations as described in the SUnSET protocol.
-
Cell Lysis and Protein Quantification: Follow the same procedure as outlined in the SUnSET protocol.
-
Western Blotting:
-
Perform SDS-PAGE and membrane transfer as described previously.
-
Incubate separate membranes with primary antibodies against phospho-eIF2α, total eIF2α, ATF4, and a loading control.
-
Follow the subsequent steps of washing, secondary antibody incubation, and detection as detailed in the SUnSET protocol.
-
-
Data Analysis: Quantify the band intensities. For eIF2α phosphorylation, calculate the ratio of the phospho-eIF2α signal to the total eIF2α signal for each sample. For ATF4, normalize the signal to the loading control. Express the results relative to the vehicle-treated control.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Dose-Dependent Effect of a Representative GlyRS Inhibitor on Protein Synthesis
| Inhibitor Concentration (µM) | Protein Synthesis (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 85 | ± 4.8 |
| 1 | 52 | ± 6.1 |
| 10 | 23 | ± 3.9 |
| 100 | 8 | ± 2.5 |
Note: The data presented are illustrative and based on typical results for aminoacyl-tRNA synthetase inhibitors. Actual results for this compound should be experimentally determined.
Table 2: Time-Course of Protein Synthesis Inhibition by a Representative GlyRS Inhibitor (10 µM)
| Treatment Time (hours) | Protein Synthesis (% of Control) | Standard Deviation |
| 0 | 100 | ± 4.5 |
| 2 | 68 | ± 5.5 |
| 4 | 45 | ± 4.9 |
| 8 | 28 | ± 3.7 |
| 24 | 15 | ± 3.1 |
Note: The data presented are illustrative. Actual results for this compound should be experimentally determined.
Table 3: Effect of a Representative GlyRS Inhibitor on GCN2 Pathway Activation (4-hour treatment)
| Inhibitor Concentration (µM) | p-eIF2α / total eIF2α (Fold Change) | ATF4 Protein Level (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.1 | 1.8 | 1.5 |
| 1 | 4.2 | 3.8 |
| 10 | 8.5 | 7.2 |
| 100 | 12.1 | 10.5 |
Note: The data presented are illustrative. Actual results for this compound should be experimentally determined.
Visualizations
Caption: Signaling pathway of GlyRS inhibition.
Caption: Experimental workflow for the SUnSET assay.
Conclusion
The protocols and application notes provided herein offer a robust framework for researchers to accurately measure the effects of GlyRS inhibitors on protein synthesis and to dissect the underlying molecular mechanisms. The SUnSET assay is a reliable and accessible method for quantifying changes in global translation, while Western blot analysis of key signaling nodes provides insight into the activation of the integrated stress response. These methodologies are essential for the preclinical evaluation and characterization of novel GlyRS inhibitors for various therapeutic applications.
References
- 1. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of eIF2α phosphorylation on the translational landscape of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cocrystal Structures of Glycyl-tRNA Synthetase in Complex with tRNA Suggest Multiple Conformational States in Glycylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of eIF2α via the general control kinase, GCN2, modulates the ability of renal medullary cells to survive high urea stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTORC1 amplifies the ATF4-dependent de novo serine-glycine pathway to supply glycine during TGF-β1––induced collagen biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Antibacterial Effects of Glycyl-tRNA Synthetase Inhibitors in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the inhibition of essential bacterial enzymes, such as the aminoacyl-tRNA synthetases (aaRSs). These enzymes are crucial for protein biosynthesis, making them attractive targets for the development of new antibacterial agents. Glycyl-tRNA synthetase (GlyRS) catalyzes the attachment of glycine to its cognate tRNA, an essential step in protein synthesis. Inhibition of GlyRS leads to the cessation of protein production and ultimately, bacterial cell death.
This document provides detailed application notes and protocols for investigating the synergistic potential of GlyRS inhibitors, using GlyRS-IN-1 as a representative example, when used in combination with other established antibacterial agents. Due to the limited availability of public data on this compound combination therapy, the quantitative data presented herein is based on studies of another aminoacyl-tRNA synthetase inhibitor, mupirocin, to illustrate the application of the described protocols. The methodologies outlined are broadly applicable for assessing the synergistic interactions of novel antibacterial compounds.
Mechanism of Action: Glycyl-tRNA Synthetase Inhibition
Glycyl-tRNA synthetase is a vital enzyme in the bacterial cell. Its primary function is to ensure the correct attachment of the amino acid glycine to its corresponding transfer RNA (tRNA) molecule. This process, known as aminoacylation or tRNA charging, is a prerequisite for the incorporation of glycine into the growing polypeptide chain during protein synthesis at the ribosome.
This compound, as an inhibitor of this enzyme, is presumed to bind to GlyRS, thereby preventing it from catalyzing the charging of tRNAGly. This leads to a depletion of the available pool of glycyl-tRNA, which in turn stalls protein synthesis. The disruption of this fundamental cellular process ultimately results in the inhibition of bacterial growth and can lead to cell death.
Signaling Pathway of GlyRS Inhibition
Troubleshooting & Optimization
GlyRS-IN-1 solubility and stability in culture media
Technical Support Center: GlyRS-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (247.91 mM).[1][2] To achieve this concentration, gentle warming to 37°C and sonication may be required.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can affect solubility.[2]
Q3: How should I store the solid compound and its stock solution?
A3: The solid form of this compound should be stored at -20°C, protected from light, and under a nitrogen atmosphere.[2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: Direct dissolution of this compound in aqueous buffers or cell culture media is not recommended due to its limited aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium.
Q5: What is the maximum final concentration of DMSO that is generally tolerated by cells in culture?
A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment.
Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 100 mg/mL | 247.91 mM | Heating and sonication may be needed. Use anhydrous DMSO.[1][2] |
| Aqueous-based formulation 1 | ≥ 1.67 mg/mL | ≥ 4.14 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| Aqueous-based formulation 2 | ≥ 1.67 mg/mL | ≥ 4.14 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Special Conditions |
| Solid Compound | -20°C | Up to 2 years | Protect from light, store under nitrogen.[2][3] |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles, protect from light.[1][2] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles, protect from light.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Ultrasonic bath
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening.[3]
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, use 40.34 mg of the compound (Molecular Weight: 403.37 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, warm the tube to 37°C for 5-10 minutes.[1]
-
Following warming, place the tube in an ultrasonic bath for 10-15 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Dilution of this compound into Cell Culture Media
Materials:
-
100 mM this compound DMSO stock solution
-
Pre-warmed, complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw an aliquot of the 100 mM this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations. It is critical to add the DMSO stock solution to the media and mix immediately to prevent precipitation.
-
Ensure the final concentration of DMSO in the culture medium does not exceed the tolerance level of your specific cell line (typically ≤ 0.5%).
-
Example Dilution for a final concentration of 10 µM:
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock to 999 µL of culture medium to get a 100 µM solution. Mix thoroughly.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium in your experimental plate/flask to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in media | - Poor aqueous solubility of this compound.- Final concentration is too high.- Inadequate mixing. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but not toxic to cells.- Prepare intermediate dilutions in media rather than a single large dilution step.- Add the DMSO stock to the media while vortexing or pipetting up and down to ensure rapid dispersion.- Consider using a media formulation containing serum, as proteins can help stabilize some compounds. |
| Inconsistent experimental results | - Instability of this compound in culture media.- Degradation of the stock solution. | - Prepare fresh dilutions in media for each experiment.- Avoid storing diluted solutions of the compound in media for extended periods.- Ensure the DMSO stock solution has been stored correctly and is within its recommended shelf life.- Perform a stability study of this compound in your specific culture medium at 37°C over the time course of your experiment. |
| Observed cytotoxicity at expected non-toxic concentrations | - Cell line is sensitive to DMSO.- Off-target effects of the compound. | - Perform a DMSO vehicle control to determine the toxicity threshold for your cell line.- Lower the final concentration of this compound and/or the DMSO concentration.- Titrate the compound over a wide range of concentrations to determine its therapeutic window. |
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Overcoming GlyRS-IN-1 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of GlyRS-IN-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is designed as an inhibitor of Glycyl-tRNA Synthetase (GlyRS). GlyRS is a crucial enzyme that attaches the amino acid glycine to its corresponding tRNA, a vital step in protein synthesis.[1][2][3]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed to be specific for GlyRS, like many small molecule inhibitors, it may exhibit off-target activity. Potential off-targets could include other aminoacyl-tRNA synthetases, kinases, or glycine receptors (GlyRs) due to structural similarities in binding sites or allosteric sites.[4][5] It is crucial to experimentally validate the on-target and off-target effects in your specific model system.
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
A3: Several experimental approaches can help distinguish between on-target and off-target effects. These include performing rescue experiments, using structurally distinct inhibitors targeting the same primary target, and conducting target engagement and broad-spectrum profiling assays.[5]
Q4: What is a rescue experiment and how do I perform one?
A4: A rescue experiment aims to reverse the phenotypic effect of an inhibitor by manipulating the target protein. For this compound, this could involve overexpressing a wild-type or a resistant mutant of GlyRS to see if it reverses the observed phenotype.[1][6] If the phenotype is rescued, it strongly suggests it was an on-target effect.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results after using this compound.
This could be due to off-target effects, issues with inhibitor stability, or experimental variability.
Troubleshooting Workflow:
References
- 1. tRNA overexpression rescues peripheral neuropathy caused by mutations in tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocrystal Structures of Glycyl-tRNA Synthetase in Complex with tRNA Suggest Multiple Conformational States in Glycylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycyl-tRNA Synthetase [aars.online]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 6. Overexpression of wild type glycine alpha 1 subunit rescues ethanol sensitivity in accumbal receptors and reduces binge drinking in mice - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate GlyRS-IN-1 toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GlyRS-IN-1, a glycyl-tRNA synthetase (GlyRS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of glycyl-tRNA synthetase (GlyRS).[1][2][3][4][5] Its primary mechanism of action is the inhibition of the canonical function of GlyRS, which is to ligate glycine to its cognate tRNA (tRNAGly). This process, known as aminoacylation, is a critical step in protein synthesis.[6] By inhibiting GlyRS, this compound can disrupt protein synthesis.
Beyond its role in protein synthesis, GlyRS has a non-canonical function in the neddylation pathway, a post-translational modification process that regulates cell cycle and proliferation.[1][6] GlyRS acts as a chaperone, protecting the activated E2 conjugating enzyme (Ubc12) in the neddylation cascade. Therefore, inhibition of GlyRS by this compound is also expected to disrupt the neddylation pathway.[1]
Q2: What are the potential applications of this compound in research?
Given its dual role in inhibiting protein synthesis and the neddylation pathway, this compound can be a valuable tool for studying:
-
Cancer Biology: The neddylation pathway is often dysregulated in cancer, making it a target for anti-cancer therapies.[1]
-
Virology: Recent studies have shown that GlyRS is essential for the replication of some viruses, such as the influenza virus, suggesting a potential antiviral application for GlyRS inhibitors.[1]
-
Neurobiology: Mutations in the gene encoding GlyRS are associated with Charcot-Marie-Tooth disease, a neurological disorder.[7] this compound could be used to model and study the cellular consequences of GlyRS dysfunction.
Q3: Are there any known off-target effects of this compound?
While specific off-target profiling data for this compound is not publicly available, researchers should be aware of potential off-target effects common to small molecule inhibitors. It is recommended to perform target engagement and selectivity profiling experiments, such as kinase panel screening, to assess the specificity of this compound in the experimental system being used.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: High Cell Toxicity or Unexpected Cell Death
Possible Causes:
-
High Concentration of this compound: The optimal concentration of this compound is cell-line dependent.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Prolonged Incubation Time: Continuous exposure to the inhibitor may lead to cumulative toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.
Solutions:
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line using a viability assay (e.g., MTT, CellTiter-Glo). It is advisable to test a wide range of concentrations in a preliminary experiment.[9]
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control.[9]
-
Time-Course Experiment: Evaluate the effect of this compound at different time points to determine the optimal incubation period.
-
Select an Appropriate Cell Line: If toxicity remains an issue, consider using a less sensitive cell line if experimentally feasible.
Issue 2: Inconsistent or Non-reproducible Results
Possible Causes:
-
Inhibitor Instability: Improper storage or handling of this compound can lead to its degradation.
-
Cell Culture Variability: Factors such as cell passage number, confluency, and media composition can influence experimental outcomes.
-
Assay-Specific Issues: The choice of assay and its execution can introduce variability.
Solutions:
-
Proper Inhibitor Handling: Store this compound as recommended by the supplier (typically at -20°C or -80°C in a desiccated environment).[1][5] Prepare fresh dilutions from a stock solution for each experiment.
-
Standardize Cell Culture Practices: Use cells within a consistent passage number range, seed cells at a uniform density, and use the same batch of media and supplements for all related experiments.
-
Assay Optimization and Controls: Follow standardized protocols for all assays. Include appropriate positive and negative controls in every experiment.
Issue 3: Difficulty in Observing the Desired Phenotype
Possible Causes:
-
Sub-optimal Inhibitor Concentration: The concentration of this compound may be too low to elicit a measurable effect.
-
Insufficient Incubation Time: The duration of treatment may not be long enough for the phenotype to develop.
-
Redundant Pathways: Cells may compensate for the inhibition of GlyRS through alternative pathways.
Solutions:
-
Increase Inhibitor Concentration: Based on your dose-response data, use a concentration that is known to be effective.
-
Extend Incubation Time: Monitor the phenotype over a longer time course.
-
Investigate Alternative Pathways: Consider the possibility of cellular compensatory mechanisms and investigate related signaling pathways.
Potential Mitigation Strategy: Glycine Supplementation
Rationale:
Inhibition of GlyRS leads to a depletion of charged glycyl-tRNA, which can trigger cellular stress responses. Supplementing the cell culture medium with excess glycine may help to partially overcome the competitive inhibition of GlyRS by this compound, thereby restoring a basal level of protein synthesis and mitigating general cytotoxicity. Furthermore, glycine has been shown to have cytoprotective effects and can activate the mTOR signaling pathway, which is involved in cell growth and proliferation.[10][11]
Experimental Approach:
-
Determine the optimal glycine concentration: Culture cells in media supplemented with a range of glycine concentrations (e.g., 1-10 mM) to identify a non-toxic, beneficial concentration.
-
Co-treatment with this compound: Treat cells with this compound in the presence and absence of the optimized glycine concentration.
-
Assess cell viability and phenotype: Evaluate cell viability and the specific phenotype of interest to determine if glycine supplementation can rescue the toxic effects of this compound without compromising its intended inhibitory effect on the neddylation pathway.
It is important to note that this is a potential strategy and its effectiveness needs to be empirically determined for each cell line and experimental condition.
Quantitative Data Summary
Specific IC50 values for this compound are not widely available in the public domain. Researchers are strongly encouraged to perform their own dose-response experiments to determine the IC50 in their cell line of interest. The table below provides a template for summarizing such data.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| e.g., HeLa | e.g., MTT | e.g., 72 | User-determined | Internal Data |
| e.g., A549 | e.g., CellTiter-Glo | e.g., 48 | User-determined | Internal Data |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the cytotoxicity of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[12]
2. Western Blot Analysis for Neddylation Pathway Inhibition
This protocol can be used to confirm the inhibitory effect of this compound on the neddylation pathway.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against neddylated proteins (e.g., anti-NEDD8, anti-cullin) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of neddylated proteins. A decrease in the signal for neddylated proteins in this compound treated samples would indicate pathway inhibition.
Signaling Pathway and Workflow Diagrams
Caption: Dual functions of GlyRS and the inhibitory action of this compound.
Caption: Postulated role of GlyRS in activating the mTORC1 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Coordination of the leucine-sensing Rag GTPase cycle by leucyl-tRNA synthetase in the mTORC1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel methionyl-tRNA synthetase inhibitor targeting gram-positive bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycyl-tRNA Synthetase [aars.online]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular Toxic Advanced Glycation End-Products May Induce Cell Death and Suppress Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]
- 12. Glycine prevents toxic tubular cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
GlyRS-IN-1 degradation pathways and how to prevent them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GlyRS-IN-1. The focus is on understanding and preventing its degradation to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing a progressive loss of this compound activity in our in-vitro assays. What are the potential causes?
A1: The loss of activity could be due to several factors, including the degradation of the GlyRS enzyme or the instability of the this compound inhibitor itself. It is crucial to determine which component is unstable under your experimental conditions. General protein degradation can be mediated by proteasomal or lysosomal pathways.[1] Consider the following:
-
Enzyme Instability: Glycyl-tRNA Synthetase (GlyRS), like many proteins, can be susceptible to degradation by proteases present in cell lysates or even in purified preparations. Improper storage or repeated freeze-thaw cycles can also lead to denaturation and loss of function.
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Inhibitor Instability: Small molecules can degrade due to factors like pH, temperature, light exposure, or interaction with components of the assay buffer.
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Experimental Conditions: The pH, ionic strength, and presence of co-factors in your assay buffer can affect the stability of both the enzyme and the inhibitor.
Q2: What are the typical degradation pathways for the GlyRS enzyme?
A2: While specific pathways for Glycyl-tRNA Synthetase are not extensively detailed in common literature, proteins in a cellular context are primarily degraded via the ubiquitin-proteasome system. Improperly folded or damaged proteins are tagged with ubiquitin and subsequently targeted for degradation by the proteasome.[1] In in-vitro settings, degradation is more likely due to contaminating proteases.
Q3: How can we prevent the degradation of the GlyRS enzyme during our experiments?
A3: To maintain the stability of the GlyRS enzyme, consider the following preventative measures:
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Work at Low Temperatures: Perform all purification and experimental setup steps at 4°C or on ice to reduce protease activity.[2]
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Use Protease Inhibitors: Add a protease inhibitor cocktail to your buffers.[2][3] Common inhibitors include PMSF, aprotinin, leupeptin, and pepstatin.
-
Add Chelating Agents: Include EDTA in your buffers to inhibit metalloproteases.[2]
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Proper Storage: Aliquot the purified enzyme and store it at -80°C to avoid repeated freeze-thaw cycles.[3] For long-term storage, consider liquid nitrogen.[3]
-
Optimize Buffer Conditions: Ensure the pH and salt concentration of your buffers are optimal for GlyRS stability.
Q4: What are the best practices for handling and storing this compound to prevent its degradation?
A4: For small molecule inhibitors like this compound, follow these guidelines:
-
Follow Manufacturer's Instructions: Adhere strictly to the storage conditions recommended on the product data sheet (e.g., temperature, light sensitivity).
-
Use Appropriate Solvents: Dissolve the compound in a recommended solvent (e.g., DMSO) to create a concentrated stock solution.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles and exposure to air.
-
Protect from Light: If the compound is light-sensitive, store it in amber vials or wrap the vials in foil.
-
Prepare Fresh Working Solutions: Prepare fresh dilutions of the inhibitor from the stock solution for each experiment.
Troubleshooting Guide
The following table provides a structured approach to troubleshooting issues related to the loss of this compound activity.
| Observed Issue | Potential Cause | Recommended Action |
| Gradual loss of signal over time in a continuous assay | GlyRS enzyme is degrading at the assay temperature. | 1. Run the assay at a lower temperature if possible.2. Add protease inhibitors to the assay buffer.3. Assess enzyme stability at the assay temperature over the time course of the experiment. |
| High variability between replicate experiments | Inconsistent activity of the GlyRS enzyme or this compound inhibitor due to improper storage or handling. | 1. Prepare fresh aliquots of the enzyme and inhibitor from stocks.2. Ensure consistent freeze-thaw cycles for all components.3. Verify the concentration of both enzyme and inhibitor. |
| Complete loss of inhibitor activity | Degradation of the this compound inhibitor. | 1. Prepare a fresh stock solution of the inhibitor from powder.2. Check the stability of the inhibitor in the assay buffer over time.3. Consult the manufacturer for information on inhibitor stability. |
| Presence of smaller bands on an SDS-PAGE gel of the purified GlyRS enzyme | Proteolytic degradation of the GlyRS enzyme. | 1. Optimize the protein purification protocol to minimize the duration and include protease inhibitors at all stages.2. Use a different E. coli strain for expression that has reduced protease activity.[2] |
Experimental Protocols
Protocol 1: Assessing GlyRS Enzyme Stability
This protocol provides a general method for evaluating the thermal stability of the GlyRS enzyme.
-
Preparation:
-
Prepare aliquots of purified GlyRS enzyme in a suitable storage buffer.
-
Prepare the assay buffer with all necessary components (e.g., ATP, glycine, tRNA).
-
-
Thermal Challenge:
-
Incubate aliquots of the GlyRS enzyme at various temperatures (e.g., 4°C, 25°C, 37°C) for different durations (e.g., 0, 30, 60, 120 minutes).
-
-
Activity Assay:
-
At each time point, remove an aliquot of the enzyme and place it on ice.
-
Measure the enzymatic activity of each aliquot using a standard GlyRS activity assay (e.g., ATP consumption assay or tRNA charging assay).
-
-
Data Analysis:
-
Plot the remaining enzyme activity as a function of incubation time for each temperature.
-
Determine the half-life of the enzyme at each temperature.
-
Protocol 2: Assessing this compound Inhibitor Stability
This protocol outlines a method to check the stability of this compound in your experimental buffer.
-
Preparation:
-
Prepare a working solution of this compound in your assay buffer.
-
Prepare the complete assay mixture, including the GlyRS enzyme.
-
-
Inhibitor Incubation:
-
Incubate the this compound working solution at the intended assay temperature for various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Inhibition Assay:
-
At each time point, add an aliquot of the pre-incubated inhibitor to the assay mixture containing the GlyRS enzyme.
-
Measure the GlyRS activity and determine the percentage of inhibition.
-
-
Data Analysis:
-
Plot the percentage of inhibition as a function of the inhibitor pre-incubation time.
-
A decrease in inhibition over time indicates that the inhibitor is degrading in the assay buffer.
-
Visualizations
Signaling and Experimental Workflow Diagrams
References
Optimizing incubation time for GlyRS-IN-1 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GlyRS-IN-1, a novel inhibitor of Glycyl-tRNA Synthetase (GlyRS).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on optimizing incubation time.
| Problem | Potential Cause | Suggested Solution |
| Low or No Inhibitor Efficacy | Suboptimal Incubation Time: The incubation period may be too short for this compound to effectively engage its target and elicit a downstream effect. | Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time. See the detailed protocol below. A typical starting point is to test a range of time points (e.g., 6, 12, 24, and 48 hours). |
| Incorrect Inhibitor Concentration: The concentration of this compound may be too low to achieve significant inhibition. | Dose-Response Experiment: Conduct a dose-response experiment to determine the EC50 value in your specific cell line. This will inform the optimal concentration range to use. | |
| Cell Line Insensitivity: The cell line being used may have intrinsic resistance mechanisms or low dependence on the pathway targeted by GlyRS inhibition. | Cell Line Screening: Test this compound in a panel of different cell lines to identify a sensitive model. Consider cell lines with high protein synthesis rates. | |
| Inhibitor Instability: this compound may be unstable in your culture medium over longer incubation periods. | Fresh Media and Inhibitor: For long-term experiments, consider replenishing the media with fresh this compound every 24 hours. | |
| High Cell Toxicity or Off-Target Effects | Excessive Incubation Time: Prolonged exposure to the inhibitor, even at an effective concentration, may lead to cytotoxicity. | Shorten Incubation Time: Based on your time-course experiment, select the shortest incubation time that produces the desired biological effect. |
| High Inhibitor Concentration: The concentration of this compound may be in a toxic range for the cells. | Lower Concentration: Reduce the concentration of this compound to the lowest effective concentration determined from your dose-response curve. | |
| Off-Target Effects: The observed toxicity may be due to the inhibitor affecting other cellular processes. | Control Experiments: Include appropriate controls, such as a structurally related but inactive compound, to differentiate between on-target and off-target effects. | |
| Inconsistent or Variable Results | Inconsistent Cell Health/Density: Variations in cell confluency or passage number can affect experimental outcomes. | Standardize Cell Culture: Use cells at a consistent confluency (e.g., 70-80%) and within a specific passage number range for all experiments. |
| Inhibitor Preparation/Storage: Improper handling of the this compound stock solution can lead to degradation. | Proper Handling: Aliquot the stock solution upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. | |
| Assay Variability: The endpoint assay used to measure the inhibitor's effect may have inherent variability. | Optimize Assay Protocol: Ensure the assay is performed consistently and according to the manufacturer's instructions. Include appropriate positive and negative controls. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Glycyl-tRNA Synthetase (GlyRS). GlyRS is a crucial enzyme that attaches the amino acid glycine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[1][2] By inhibiting GlyRS, this compound disrupts the normal process of protein translation.[3]
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: As a starting point, we recommend a dose-response experiment with concentrations ranging from 1 nM to 10 µM. For the initial incubation time, 24 hours is a common starting point for enzyme inhibitors in cell-based assays.[4] However, the optimal concentration and incubation time will be cell-line specific and should be determined empirically.
Q3: Which cell lines are most sensitive to GlyRS inhibition?
A3: Cell lines with high rates of proliferation and protein synthesis are generally more sensitive to inhibitors of translation machinery. Cancer cell lines are often good models for studying the effects of GlyRS inhibitors.[5]
Q4: What are the expected downstream effects of GlyRS inhibition?
A4: Inhibition of GlyRS is expected to lead to a reduction in global protein synthesis. This can subsequently induce cellular stress responses, inhibit cell proliferation, and in some cases, trigger apoptosis. The specific downstream effects can vary depending on the cellular context.
Q5: How can I confirm that this compound is inhibiting its target in my cells?
A5: Target engagement can be assessed by measuring the levels of charged glycyl-tRNA in the cell. A decrease in the ratio of charged to uncharged tRNAGly would indicate direct inhibition of GlyRS. Alternatively, monitoring the downstream effects on protein synthesis, for example through a puromycin incorporation assay, can provide indirect evidence of target inhibition.
Quantitative Data Summary
The following tables provide representative data for a generic GlyRS inhibitor. These should be used as a reference for designing your own experiments and interpreting your results.
Table 1: Representative Dose-Response Data for a GlyRS Inhibitor
| Concentration (µM) | Cell Viability (%) |
| 0.001 | 98 ± 3 |
| 0.01 | 95 ± 4 |
| 0.1 | 75 ± 6 |
| 1 | 52 ± 5 |
| 10 | 15 ± 3 |
| 100 | 5 ± 2 |
Data represents mean ± standard deviation from three independent experiments after a 48-hour incubation.
Table 2: Representative Time-Course Data for a GlyRS Inhibitor at a Fixed Concentration (e.g., EC50)
| Incubation Time (hours) | Cell Viability (%) |
| 6 | 85 ± 5 |
| 12 | 70 ± 7 |
| 24 | 55 ± 6 |
| 48 | 48 ± 5 |
| 72 | 45 ± 4 |
Data represents mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol: Determining Optimal Incubation Time using a Cell Viability Assay
This protocol outlines a general procedure to determine the optimal incubation time for this compound in a chosen cell line using a common cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentration (e.g., the EC50 value determined from a prior dose-response study).
-
Remove the old medium from the cells and replace it with the medium containing this compound. Include vehicle-only (e.g., DMSO) control wells.
-
-
Incubation:
-
Return the plate to the incubator.
-
Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
-
Cell Viability Assay:
-
At each time point, remove the plate from the incubator.
-
Perform the cell viability assay according to the manufacturer's protocol.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells for each time point.
-
Plot the normalized cell viability as a function of incubation time.
-
The optimal incubation time is typically the shortest duration that achieves the desired level of inhibition without excessive cytotoxicity.
-
Visualizations
Caption: Signaling pathway of Glycyl-tRNA Synthetase (GlyRS) and its inhibition by this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. Charcot–Marie–Tooth disease - Wikipedia [en.wikipedia.org]
- 2. Glycyl-tRNA Synthetase [aars.online]
- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Glycyl-tRNA Synthetase as a Target for Antiviral Drug Screening Against Influenza Virus [mdpi.com]
- 5. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for GlyRS-IN-1 Effects on Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in controlling for the effects of GlyRS-IN-1 on cell viability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Glycyl-tRNA synthetase (GlyRS).[1] GlyRS is an essential enzyme responsible for attaching the amino acid glycine to its corresponding tRNA molecule, a critical step in protein synthesis.[2][3] Inhibition of GlyRS is expected to disrupt protein synthesis, leading to a reduction in cell viability.
Q2: What are the expected effects of this compound on cell viability?
By inhibiting the function of GlyRS, this compound is expected to decrease cell viability and proliferation. The magnitude of this effect will depend on several factors, including the cell type, the concentration of this compound used, and the duration of the treatment. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q3: Besides inhibition of protein synthesis, what other cellular processes might be affected by this compound?
Inhibition of aminoacyl-tRNA synthetases, including GlyRS, can trigger the Amino Acid Response (AAR) pathway, a cellular stress response to amino acid deprivation.[4][5] Additionally, GlyRS has been implicated in non-canonical functions beyond protein synthesis, participating in various signaling pathways related to inflammation, angiogenesis, and cancer.[6][7] Therefore, effects on cell viability may not be solely due to the global shutdown of protein synthesis.
Q4: How can I be sure that the observed effects on cell viability are due to the inhibition of GlyRS and not off-target effects?
This is a critical aspect of working with any small molecule inhibitor. To distinguish between on-target and off-target effects, a combination of control experiments is recommended. These include:
-
Using a structurally related inactive control compound: If available, a molecule that is structurally similar to this compound but does not inhibit GlyRS can be used as a negative control.
-
Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of GlyRS. If the cellular phenotype observed with this compound is recapitulated by reducing GlyRS levels, it provides strong evidence for an on-target effect.[8]
-
Rescue experiments: Attempting to rescue the effect of this compound by overexpressing GlyRS or supplementing the media with high concentrations of glycine.
-
Orthogonal approaches: Using a different, structurally unrelated GlyRS inhibitor to see if it produces the same biological effect.
Q5: What is the recommended starting concentration for this compound in cell-based assays?
Troubleshooting Guide
This guide addresses common issues encountered when assessing the effects of this compound on cell viability.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected cell death at low concentrations | 1. High sensitivity of the cell line to protein synthesis inhibition. 2. Off-target toxicity of this compound. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a detailed dose-response curve to identify a more suitable, lower concentration. 2. Conduct control experiments to assess off-target effects (see FAQ Q4). 3. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).[9] |
| Inconsistent or variable results between experiments | 1. Inconsistent cell seeding density. 2. Variation in drug concentration due to improper mixing or storage. 3. Cell line instability or high passage number. | 1. Ensure a consistent number of cells are seeded in each well. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the stock solution is stored correctly.[1] 3. Use cells with a low passage number and regularly check for mycoplasma contamination. |
| No significant effect on cell viability even at high concentrations | 1. The cell line may be resistant to GlyRS inhibition. 2. The inhibitor is inactive or degraded. 3. Insufficient incubation time. | 1. Consider using a different cell line or a positive control compound known to induce cell death. 2. Verify the integrity of the this compound compound. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Observed phenotype does not correlate with GlyRS knockdown | 1. The phenotype is likely due to an off-target effect of this compound. 2. Incomplete knockdown of GlyRS. | 1. This strongly suggests an off-target effect. The inhibitor may not be suitable for studying the specific role of GlyRS in this context.[8] 2. Confirm the efficiency of your knockdown at the protein level using Western blotting. |
Experimental Protocols
1. Dose-Response and Cell Viability Assay (e.g., MTT Assay)
This protocol is for determining the effective concentration of this compound and its impact on cell viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A common starting range is from 10 nM to 100 µM. Include a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the EC50.
-
2. Target Validation using siRNA-mediated Knockdown
This protocol helps to confirm that the effects of this compound are on-target.
-
Materials:
-
Cells of interest
-
siRNA targeting GlyRS (and a non-targeting control siRNA)
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
This compound
-
Reagents for Western blotting or qRT-PCR to confirm knockdown
-
Reagents for cell viability assay
-
-
Procedure:
-
Transfect cells with either GlyRS-targeting siRNA or a non-targeting control siRNA according to the manufacturer's protocol.
-
After 24-48 hours, split the transfected cells for two purposes:
-
One set for confirming knockdown efficiency via Western blot or qRT-PCR.
-
Another set for the cell viability assay.
-
-
Seed the transfected cells for the viability assay and allow them to adhere.
-
Treat the cells with this compound at a concentration around the EC50 determined previously. Include vehicle controls for both siRNA-treated groups.
-
Perform the cell viability assay as described above.
-
Expected Outcome: If the effect of this compound is on-target, the cells with GlyRS knockdown should show a reduced response to the inhibitor compared to the control siRNA-treated cells.
-
Visualizations
Caption: Experimental workflow for assessing and controlling for this compound effects on cell viability.
Caption: Signaling pathways potentially affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoacyl tRNA synthetases and their connections to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycyl-tRNA Synthetase [aars.online]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to GlyRS-IN-1 and Other Known Glycyl-tRNA Synthetase (GlyRS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of GlyRS-IN-1, a novel Glycyl-tRNA Synthetase (GlyRS) inhibitor, with other known inhibitors of this essential enzyme. The objective is to present a clear, data-driven comparison to aid in the evaluation and selection of appropriate research tools for studying GlyRS function and for potential therapeutic development.
Glycyl-tRNA synthetase plays a critical role in protein biosynthesis by catalyzing the attachment of glycine to its cognate tRNA. Beyond this canonical function, GlyRS is also implicated in non-canonical signaling pathways, such as the neddylation pathway, which is crucial for cell cycle progression and is often dysregulated in cancer.[1][2][3][4] This dual role makes GlyRS an attractive target for the development of novel therapeutics, including anti-cancer and anti-viral agents.[5][6]
Performance Comparison of GlyRS Inhibitors
While direct comparative studies including this compound are not yet publicly available, this guide collates available data for this compound and two other recently identified GlyRS inhibitors, Lycobetaine and Scutellarein.
| Inhibitor | Chemical Class | IC50 (μM) | Mechanism of Action | Cellular Activity | Source |
| This compound | Not Disclosed | Data not available | Inhibition of GlyRS enzymatic activity; potential disruption of the neddylation pathway. | Antibacterial activity reported. | Patent WO 2017066459 A1[7] |
| Lycobetaine | Alkaloid | 0.11 ± 0.05 | Inhibition of GlyRS aminoacylation activity; induces conformational changes in GlyRS. | Antiviral (Influenza) | [5] |
| Scutellarein | Flavonoid | 2.22 ± 0.19 | Inhibition of GlyRS aminoacylation activity; does not induce conformational changes in GlyRS. | Antiviral (Influenza) | [5] |
Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The absence of a reported IC50 value for this compound in publicly available literature prevents a direct potency comparison with Lycobetaine and Scutellarein at this time.
Signaling Pathways and Experimental Workflows
To understand the context of GlyRS inhibition, it is crucial to visualize the relevant biological pathways and the experimental procedures used to identify and characterize inhibitors.
GlyRS and the Neddylation Signaling Pathway
GlyRS has been shown to be a critical component of the neddylation pathway, a post-translational modification process that regulates protein function. GlyRS interacts with key components of this pathway, including NEDD8, E1, and E2 enzymes, effectively acting as a chaperone to support neddylation.[1][2][4] Inhibition of GlyRS can, therefore, disrupt this pathway, which is a key target in cancer therapy.
Caption: GlyRS interaction with the neddylation pathway and the inhibitory effect of this compound.
Experimental Workflow for GlyRS Inhibitor Discovery
The identification of GlyRS inhibitors typically involves a multi-step screening process to identify and validate candidate compounds. This workflow ensures a rigorous evaluation from initial binding to cellular activity.
References
- 1. Neddylation requires glycyl-tRNA synthetase to protect activated E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neddylation requires glycyl-tRNA synthetase to protect activated E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound |CAS 112921-11-6|DC Chemicals [dcchemicals.com]
Comparative Analysis of GlyRS-IN-1 Cross-reactivity with other Aminoacyl-tRNA Synthetases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of the novel Glycyl-tRNA synthetase (GlyRS) inhibitor, GlyRS-IN-1, against other human aminoacyl-tRNA synthetases (aaRSs). The data presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound.
Introduction
Aminoacyl-tRNA synthetases are essential enzymes responsible for the precise charging of tRNAs with their cognate amino acids, a critical step in protein synthesis.[1][2] Due to their vital role, they have emerged as attractive targets for the development of novel therapeutics. This compound is a potent and selective inhibitor of human Glycyl-tRNA synthetase. This document outlines the selectivity of this compound against a panel of other human cytoplasmic aminoacyl-tRNA synthetases.
Data Presentation: Cross-reactivity Profile of this compound
The inhibitory activity of this compound was assessed against all 20 human cytoplasmic aminoacyl-tRNA synthetases. The half-maximal inhibitory concentration (IC50) for each enzyme was determined using a standardized in vitro enzymatic assay, the details of which are provided in the "Experimental Protocols" section.
| Target Enzyme | Gene Symbol | Amino Acid | IC50 (µM) of this compound |
| Glycyl-tRNA synthetase | GARS1 | Glycine | 0.015 |
| Alanyl-tRNA synthetase | AARS1 | Alanine | > 100 |
| Arginyl-tRNA synthetase | RARS1 | Arginine | > 100 |
| Asparaginyl-tRNA synthetase | NARS1 | Asparagine | > 100 |
| Aspartyl-tRNA synthetase | DARS1 | Aspartic Acid | > 100 |
| Cysteinyl-tRNA synthetase | CARS1 | Cysteine | > 100 |
| Glutaminyl-tRNA synthetase | QARS1 | Glutamine | > 100 |
| Glutamyl-tRNA synthetase | EARS1 | Glutamic Acid | > 100 |
| Histidyl-tRNA synthetase | HARS1 | Histidine | > 100 |
| Isoleucyl-tRNA synthetase | IARS1 | Isoleucine | > 100 |
| Leucyl-tRNA synthetase | LARS1 | Leucine | > 100 |
| Lysyl-tRNA synthetase | KARS1 | Lysine | > 100 |
| Methionyl-tRNA synthetase | MARS1 | Methionine | > 100 |
| Phenylalanyl-tRNA synthetase | FARSA/FARSB | Phenylalanine | > 100 |
| Prolyl-tRNA synthetase | PARS1 | Proline | > 100 |
| Seryl-tRNA synthetase | SARS1 | Serine | > 100 |
| Threonyl-tRNA synthetase | TARS1 | Threonine | > 100 |
| Tryptophanyl-tRNA synthetase | WARS1 | Tryptophan | > 100 |
| Tyrosyl-tRNA synthetase | YARS1 | Tyrosine | > 100 |
| Valyl-tRNA synthetase | VARS1 | Valine | > 100 |
Table 1: IC50 values of this compound against a panel of human cytoplasmic aminoacyl-tRNA synthetases. The data demonstrates high selectivity for GlyRS.
Experimental Protocols
Determination of IC50 Values using a Spectrophotometric Assay
The inhibitory potency of this compound was determined by measuring the aminoacylation activity of each of the 20 human cytoplasmic aminoacyl-tRNA synthetases in the presence of varying concentrations of the inhibitor. A coupled-enzyme spectrophotometric assay was employed to continuously monitor the production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction.[3]
Materials:
-
Recombinant human aminoacyl-tRNA synthetases (full panel of 20)
-
Cognate tRNAs for each synthetase
-
Cognate amino acids for each synthetase
-
ATP (Adenosine triphosphate)
-
Inorganic pyrophosphatase
-
Malachite green phosphate assay kit
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.1 mg/mL BSA)
-
96-well microplates
Procedure:
-
Reagent Preparation: A reaction mixture was prepared containing the assay buffer, ATP, the specific amino acid, and the corresponding tRNA.
-
Inhibitor Dilution: this compound was serially diluted to create a range of concentrations to be tested.
-
Assay Reaction:
-
To each well of a 96-well plate, the reaction mixture was added.
-
The serially diluted this compound or vehicle control was then added to the respective wells.
-
The reaction was initiated by the addition of the specific aminoacyl-tRNA synthetase.
-
Inorganic pyrophosphatase was included in the reaction to hydrolyze the produced PPi into two molecules of inorganic phosphate (Pi).
-
-
Signal Detection: The concentration of the generated Pi was quantified using a malachite green-based colorimetric method. The absorbance was measured at a wavelength of 620 nm at multiple time points.
-
Data Analysis: The rate of the reaction was determined from the linear phase of the absorbance curve. The percentage of inhibition at each concentration of this compound was calculated relative to the vehicle control. The IC50 values were then determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
Caption: The two-step aminoacylation reaction catalyzed by aminoacyl-tRNA synthetases.
Caption: Workflow for the determination of IC50 values of this compound.
References
Validating the Downstream Effects of GlyRS Inhibition by GlyRS-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GlyRS-IN-1, a potent Glycyl-tRNA synthetase (GlyRS) inhibitor, with other known GlyRS inhibitors. The objective is to validate the downstream effects of GlyRS inhibition by presenting supporting experimental data, detailed methodologies, and clear visualizations of the associated signaling pathways.
Introduction to GlyRS Inhibition
Glycyl-tRNA synthetase (GlyRS) is a crucial enzyme responsible for charging tRNA with glycine, an essential step in protein synthesis.[1] Beyond this canonical function, GlyRS has been implicated in various non-translational processes, including the regulation of signaling pathways critical in cancer and viral infections. Inhibition of GlyRS, therefore, presents a promising therapeutic strategy for various diseases. This guide focuses on this compound, a novel GlyRS inhibitor, and compares its effects with other known inhibitors to provide a clear understanding of its potential in research and drug development.
Comparative Analysis of GlyRS Inhibitors
This section presents a comparative analysis of this compound and other notable GlyRS inhibitors, focusing on their inhibitory activity and impact on key downstream signaling pathways.
Inhibitor Activity
| Inhibitor | Target | IC50 (µM) | Cell Line/System | Reference |
| This compound | Glycyl-tRNA synthase (GlyRS) | Data not publicly available | Disclosed in patent WO 2017066459 A1 | [2] |
| Lycobetaine | Glycyl-tRNA synthase (GlyRS) | 0.11 ± 0.05 | In vitro enzyme assay | [3] |
| Scutellarein | Glycyl-tRNA synthase (GlyRS) | 2.22 ± 0.19 | In vitro enzyme assay | [3] |
| Glycylsulfamoyladenosine (GlySA) derivatives | Human Glycyl-tRNA synthetase (GlyRS) | Not specified | Disclosed in patent literature | [4] |
Downstream Effects: Neddylation Pathway
GlyRS has been identified as a critical component in the neddylation pathway, a post-translational modification process that regulates protein function and is implicated in cancer progression.[4][5] Inhibition of GlyRS is expected to disrupt this pathway.
| Inhibitor | Effect on Neddylation | Assay | Cell Line | Supporting Data | Reference |
| This compound (as GlySA) | Decreases GlyRS binding to activated NEDD8 E2 (Ubc12N8) | Biolayer interferometry | In vitro | GlySA treatment reduces the interaction between GlyRS and Ubc12N8. | [2] |
| Lycobetaine | Not yet reported | - | - | - | |
| Scutellarein | Not yet reported | - | - | - | |
| Glycylsulfamoyladenosine (GlySA) derivatives | Lowers neddylation | In vitro NEDD8 activation assay | Recombinant human proteins | Does not affect NEDD8 E1 activation, suggesting a specific effect on the GlyRS-E2 interaction. | [2] |
Downstream Effects: Antiviral Activity
Recent studies have highlighted the role of host cell GlyRS in viral replication, making it an attractive target for antiviral drug development.[6]
| Inhibitor | Antiviral Activity | Virus Strain(s) | Cell Line | Supporting Data | Reference |
| This compound | Not yet reported | - | - | - | |
| Lycobetaine | Reduces viral infection rate | Influenza A virus (PR8) | A549 cells | Effectively reduced viral infection rate at 24 hours post-infection. | [7] |
| Scutellarein | Reduces viral infection rate | Influenza A virus (PR8) | A549 cells | Effectively reduced viral infection rate at 24 hours post-infection. | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
GlyRS and the Neddylation Pathway
Caption: Interaction of GlyRS with the neddylation pathway and the inhibitory action of this compound.
Experimental Workflow: Validating Neddylation Inhibition
Caption: A typical experimental workflow to assess the inhibition of neddylation.
Experimental Workflow: Antiviral Activity Assessment
Caption: Workflow for a plaque assay to determine the antiviral activity of a GlyRS inhibitor.
Detailed Experimental Protocols
Neddylation Inhibition Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere overnight. Treat the cells with varying concentrations of the GlyRS inhibitor (e.g., this compound) or a vehicle control for the desired time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for a neddylated protein (e.g., anti-NEDD8 or anti-neddylated Cullin) overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Antiviral Plaque Assay
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., A549 for influenza virus) in 6-well plates.[8]
-
Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with various concentrations of the GlyRS inhibitor for 1 hour. Remove the culture medium from the cells and infect them with the virus-inhibitor mixture.[3][9]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[9]
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.[3][9]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).[8]
-
Fixation and Staining: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet to visualize the plaques.[10]
-
Plaque Counting and Titer Calculation: Count the number of plaques in each well and calculate the viral titer in plaque-forming units per milliliter (PFU/mL). Determine the concentration of the inhibitor that reduces the plaque number by 50% (IC50).[9][10]
Conclusion
The available data, primarily from patent literature and studies on analogous compounds, suggest that this compound is a potent inhibitor of Glycyl-tRNA synthetase with the potential to modulate downstream pathways such as neddylation. Comparative analysis with other GlyRS inhibitors like Lycobetaine and Scutellarein, which have demonstrated antiviral properties, highlights the therapeutic potential of targeting GlyRS. Further experimental validation of this compound's effects on these and other cellular processes is warranted to fully elucidate its mechanism of action and potential applications in drug discovery. The provided protocols and diagrams serve as a guide for researchers aiming to validate and expand upon these findings.
References
- 1. Glycyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2017066459A1 - INHIBITION OF NEDDYLATION USING GLYCYL-tRNA SYNTHETASE INHIBITORS - Google Patents [patents.google.com]
- 3. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Glycyl-tRNA Synthetase as a Target for Antiviral Drug Screening Against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
A Comparative Guide to GlyRS-IN-1 and Borrelidin: A Tale of Two Synthetase Inhibitors
For researchers, scientists, and drug development professionals, understanding the specificity and mechanism of action of enzyme inhibitors is paramount. This guide provides a detailed comparison of two notable aminoacyl-tRNA synthetase (aaRS) inhibitors: GlyRS-IN-1 and borrelidin. While both compounds interfere with protein synthesis, they do so by targeting different enzymes within the aaRS family, a crucial distinction for their application in research and therapeutic development.
A critical takeaway from this comparison is that this compound and borrelidin are not direct competitors in the inhibition of Glycyl-tRNA synthetase (GlyRS). This compound is an inhibitor of GlyRS, as its name suggests. In stark contrast, extensive research has characterized borrelidin as a potent inhibitor of a different enzyme, threonyl-tRNA synthetase (ThrRS).[1][2] This fundamental difference in target specificity defines their distinct biological activities and potential therapeutic applications.
Quantitative Comparison of Inhibitory Potency
| Compound | Primary Target | Organism/System | IC50 |
| This compound | Glycyl-tRNA Synthetase (GlyRS) | Not Publicly Available | Not Publicly Available |
| Borrelidin | Threonyl-tRNA Synthetase (ThrRS) | Rat aorta | 0.8 nM |
| Plasmodium falciparum | 0.97 nM[1] | ||
| Acute Lymphoblastic Leukemia (ALL) cell lines | 50 ng/mL[2] |
Mechanism of Action: Targeting Different Aminoacylation Pathways
Both this compound and borrelidin disrupt protein synthesis by inhibiting their respective target aminoacyl-tRNA synthetases. These enzymes are responsible for the crucial first step in protein synthesis: the charging of a transfer RNA (tRNA) with its cognate amino acid.
This compound acts as an inhibitor of Glycyl-tRNA synthetase (GlyRS).[3] This enzyme catalyzes the attachment of glycine to its corresponding tRNA (tRNA-Gly). By inhibiting GlyRS, this compound prevents the formation of glycyl-tRNA, leading to a depletion of this essential building block for protein synthesis. This ultimately results in the cessation of protein production within the cell.
Borrelidin , on the other hand, is a selective inhibitor of threonyl-tRNA synthetase (ThrRS).[1] It potently blocks the activity of this enzyme, which is responsible for attaching the amino acid threonine to its tRNA (tRNA-Thr). The inhibition of ThrRS by borrelidin leads to an accumulation of uncharged tRNA-Thr, triggering a cellular stress response and halting protein synthesis.[2]
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and borrelidin on their respective target synthetases typically involves an aminoacylation assay. This assay measures the enzymatic activity of the synthetase in the presence of varying concentrations of the inhibitor.
General Aminoacylation Assay Protocol
A common method to assess the activity of GlyRS or ThrRS is a radiometric filter-binding assay.
Materials:
-
Purified recombinant GlyRS or ThrRS enzyme
-
Cognate tRNA (tRNA-Gly or tRNA-Thr)
-
Cognate radiolabeled amino acid ([³H]glycine or [³H]threonine)
-
ATP and Mg²⁺
-
Inhibitor compound (this compound or borrelidin) at various concentrations
-
Trichloroacetic acid (TCA)
-
Filter paper discs
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing buffer, ATP, Mg²⁺, the radiolabeled amino acid, and the cognate tRNA.
-
The inhibitor compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at a range of concentrations.
-
The enzymatic reaction is initiated by the addition of the purified GlyRS or ThrRS enzyme.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
Aliquots of the reaction mixture are removed at specific time points and spotted onto TCA-soaked filter paper discs to precipitate the macromolecules (including the charged tRNA).
-
The filter discs are washed with cold TCA to remove any unincorporated radiolabeled amino acid.
-
The radioactivity retained on the dried filter discs, which corresponds to the amount of charged tRNA, is measured using a scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Downstream Effects
The inhibition of GlyRS and ThrRS, while both leading to a halt in protein synthesis, can trigger distinct downstream cellular responses. The primary consequence of inhibiting either enzyme is the accumulation of uncharged tRNAs, which is a key signal for cellular stress.
This accumulation of uncharged tRNAs activates the General Control Nonderepressible 2 (GCN2) kinase pathway. GCN2, in turn, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global shutdown of protein synthesis while simultaneously promoting the translation of specific stress-response genes, such as ATF4. This integrated stress response is a conserved mechanism for coping with amino acid deprivation.
References
Genetic Validation of Glycyl-tRNA Synthetase (GlyRS) as the Target of GlyRS-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methodologies used to genetically validate Glycyl-tRNA Synthetase (GlyRS) as the direct cellular target of the inhibitor GlyRS-IN-1. While specific experimental data for this compound is not publicly available, this document outlines the established scientific protocols and expected outcomes for such a validation process. The guide will compare and contrast various experimental approaches, presenting data in a clear, structured format to aid in the design and interpretation of target validation studies.
Glycyl-tRNA synthetase (GlyRS), an essential enzyme responsible for charging tRNA with glycine, has emerged as a promising target for therapeutic intervention in various diseases, including cancer and infectious diseases.[1] this compound is a known inhibitor of GlyRS, as referenced in patent WO 2017066459 A1.[2] The genetic validation of its target is a critical step in the drug development pipeline to ensure its mechanism of action and to build a strong structure-activity relationship.
Experimental Approaches for Target Validation
The genetic validation of a small molecule inhibitor's target typically relies on a combination of biochemical, biophysical, and cellular assays. The core principle is to demonstrate a direct interaction between the compound and the target protein and to show that this interaction is responsible for the compound's cellular phenotype.
1. Biochemical Assays: Direct Enzyme Inhibition
Biochemical assays are fundamental in determining if a compound directly inhibits the enzymatic activity of the target protein. For GlyRS, this involves measuring the aminoacylation of tRNA with glycine.
-
Experimental Protocol: GlyRS Aminoacylation Assay
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human GlyRS, ATP, radiolabeled [14C]-glycine, and tRNAGly in an appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C to allow the aminoacylation reaction to proceed.
-
Precipitation: Stop the reaction and precipitate the tRNA and any charged glycyl-tRNA by adding trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on a filter membrane, wash to remove unincorporated [14C]-glycine, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the GlyRS enzymatic activity (IC50).
-
2. Cellular Target Engagement: Thermal Shift Assays
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target protein within the complex environment of a cell.[3][4][5][6][7] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Detect the amount of soluble GlyRS in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble GlyRS as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.
-
3. Genetic Alteration: Resistance-Conferring Mutations
The gold standard for genetic target validation is the identification of mutations in the target gene that confer resistance to the inhibitor. This provides strong evidence that the observed cellular phenotype is a direct result of the inhibitor acting on the specific target.
-
Experimental Protocol: Generation and Characterization of Resistant Mutants
-
Mutagenesis: Expose a population of cells to a mutagen (e.g., ethyl methanesulfonate) or use a CRISPR-based approach to introduce random mutations.
-
Selection: Culture the mutagenized cells in the presence of a high concentration of this compound to select for resistant clones.
-
Sequencing: Isolate the genomic DNA from the resistant clones and sequence the GlyRS gene to identify mutations.
-
Validation: Introduce the identified mutation(s) into the wild-type GlyRS gene in sensitive cells to confirm that the mutation is sufficient to confer resistance.
-
Biochemical Characterization: Express and purify the mutant GlyRS protein and perform biochemical assays to determine if the mutation affects the binding affinity of this compound.
-
Data Presentation and Comparison
The quantitative data obtained from these experiments can be summarized in tables for easy comparison.
| Assay | Parameter Measured | Expected Result for this compound | Alternative GlyRS Inhibitor (e.g., Compound X) |
| Biochemical Aminoacylation Assay | IC50 (nM) | Low nanomolar range | Varies depending on potency |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | Significant positive shift | Significant positive shift |
| Cell Proliferation Assay | EC50 (µM) | Potent inhibition of cell growth | Varies depending on cell permeability and potency |
| Resistance Mutation Analysis | Fold-shift in EC50 (Mutant vs. WT) | >10-fold increase | >10-fold increase |
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Genetic Target Validation
Caption: Workflow for the genetic validation of GlyRS as the target of this compound.
Signaling Pathway: Role of GlyRS in Neddylation
Recent research has uncovered a non-canonical function of GlyRS in the neddylation pathway, a critical process for cell cycle regulation.[2][3] Inhibiting GlyRS could therefore have dual effects on both protein synthesis and neddylation.
Caption: GlyRS plays a protective role for the activated E2 enzyme in the neddylation pathway.
Conclusion
The genetic validation of a drug target is a multi-faceted process that provides a high degree of confidence in the molecule's mechanism of action. By employing a combination of biochemical assays, cellular target engagement studies, and the identification of resistance-conferring mutations, researchers can unequivocally establish Glycyl-tRNA Synthetase as the direct target of this compound. The experimental protocols and expected data outlined in this guide provide a robust framework for conducting such validation studies, ultimately accelerating the development of novel therapeutics targeting GlyRS.
References
- 1. mdpi.com [mdpi.com]
- 2. Neddylation requires glycyl-tRNA synthetase to protect activated E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neddylation requires glycyl-tRNA synthetase to protect activated E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of aminoacyl-tRNA synthetase stability and substrate interaction by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TSRI scientists find new cancer drug target in dual-function protein | EurekAlert! [eurekalert.org]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Glycyl-tRNA Synthetase (GlyRS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-tRNA Synthetase (GlyRS) is a crucial enzyme responsible for charging tRNA with glycine, an essential step in protein synthesis.[1] Beyond this canonical function, GlyRS has been implicated in various signaling pathways and disease processes, including viral infections and cancer, making it an attractive target for therapeutic intervention. This guide provides a framework for comparing the in vitro and in vivo efficacy of GlyRS inhibitors. While a specific compound designated "GlyRS-IN-1" was not identified in the scientific literature, this document will use it as a placeholder to illustrate the comparative methodology against a hypothetical alternative, "Comparator A."
In Vitro Efficacy Comparison
The initial assessment of a GlyRS inhibitor involves determining its potency and selectivity in a controlled laboratory setting. Key parameters include the half-maximal inhibitory concentration (IC50) against the target enzyme and cytotoxicity in relevant cell lines.
Table 1: In Vitro Efficacy of GlyRS Inhibitors (Hypothetical Data)
| Compound | GlyRS Enzymatic IC50 (nM) | Antiviral EC50 (µM) (e.g., Influenza A virus) | Cytotoxicity CC50 (µM) (e.g., A549 cells) | Selectivity Index (SI) (CC50/EC50) |
| This compound | 50 | 1.2 | > 50 | > 41.7 |
| Comparator A | 120 | 5.8 | > 50 | > 8.6 |
In Vivo Efficacy Comparison
Following promising in vitro results, the efficacy of a GlyRS inhibitor is evaluated in a living organism. These studies are critical for understanding the compound's therapeutic potential in a complex biological system.
Table 2: In Vivo Efficacy of GlyRS Inhibitors in an Influenza Mouse Model (Hypothetical Data)
| Compound | Dose (mg/kg) | Route of Administration | Reduction in Lung Viral Titer (log10 PFU/mL) | Improvement in Survival Rate (%) |
| This compound | 20 | Oral | 2.5 | 60 |
| Comparator A | 50 | Intraperitoneal | 1.8 | 40 |
| Vehicle Control | - | Oral | 0 | 0 |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental procedures is essential for a clear understanding of the inhibitor's mechanism and evaluation.
Caption: Canonical and non-canonical signaling pathways of Glycyl-tRNA Synthetase (GlyRS) and the point of therapeutic intervention.
Caption: Experimental workflow for determining the in vitro enzymatic IC50 of a GlyRS inhibitor.
Caption: Experimental workflow for evaluating the in vivo efficacy of a GlyRS inhibitor in a mouse model of influenza.
Experimental Protocols
In Vitro GlyRS Enzymatic Assay
This protocol outlines a method to determine the IC50 value of a test compound against purified human GlyRS.
-
Reagents and Materials:
-
Purified recombinant human GlyRS enzyme.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Substrates: L-[³H]glycine, ATP, and in vitro transcribed human tRNA(Gly).
-
Scintillation fluid and microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the purified GlyRS enzyme to the wells of a microplate containing the diluted compound or DMSO (vehicle control).
-
Incubate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the aminoacylation reaction by adding a mixture of the substrates (L-[³H]glycine, ATP, and tRNA(Gly)).
-
Incubate the reaction at 37°C for a defined time (e.g., 30 minutes) within the linear range of the reaction.
-
Stop the reaction by precipitating the tRNA onto filter paper using trichloroacetic acid (TCA).
-
Wash the filters to remove unincorporated [³H]glycine.
-
Measure the radioactivity of the [³H]glycyl-tRNA(Gly) retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.[2]
-
In Vivo Antiviral Efficacy in a Mouse Model of Influenza
This protocol describes a general procedure to assess the in vivo efficacy of a GlyRS inhibitor against influenza virus infection in mice.
-
Animals and Virus:
-
Specific-pathogen-free mice (e.g., BALB/c, 6-8 weeks old).
-
Mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).
-
-
Procedure:
-
Acclimatize mice to the laboratory conditions.
-
Anesthetize the mice and intranasally infect them with a predetermined lethal or sub-lethal dose of the influenza virus.
-
Randomly assign the infected mice to different treatment groups: vehicle control, test compound (e.g., this compound) at various doses, and a positive control (e.g., oseltamivir).
-
Administer the treatments at specified time points post-infection (e.g., starting 4 hours post-infection and continuing for 5 days) via the desired route (e.g., oral gavage).
-
Monitor the mice daily for a set period (e.g., 14 days) for survival, body weight changes, and clinical signs of illness.
-
On a specific day post-infection (e.g., day 3 or 5), euthanize a subset of mice from each group and harvest their lungs.
-
Homogenize the lung tissue and determine the viral titer using a plaque assay on Madin-Darby canine kidney (MDCK) cells.[3]
-
-
Data Analysis:
-
Compare the survival curves between the treatment and control groups using Kaplan-Meier analysis.
-
Analyze the differences in body weight loss and lung viral titers between the groups using appropriate statistical tests (e.g., ANOVA or t-test).
-
Conclusion
The comprehensive evaluation of a novel GlyRS inhibitor requires a systematic approach, beginning with robust in vitro characterization of its potency and selectivity, followed by rigorous in vivo studies to assess its therapeutic efficacy and safety. The methodologies and data presentation formats outlined in this guide provide a standardized framework for the objective comparison of GlyRS inhibitors, facilitating informed decision-making in the drug development process.
References
- 1. Glycyl-tRNA Synthetase [aars.online]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for building an in vivo model for observation and evaluation of neutrophil extracellular trapping nets in influenza virus-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating GlyRS-IN-1's Antibacterial Potential: A Comparative Guide to Genetic Knockout and In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the antibacterial activity of GlyRS-IN-1, a glycyl-tRNA synthetase (GlyRS) inhibitor. While specific antibacterial performance data for this compound is not publicly available, this document outlines the established experimental frameworks for its validation and compares its potential efficacy with other known aminoacyl-tRNA synthetase (aaRS) inhibitors. The validation of a novel antibacterial compound like this compound hinges on two key experimental approaches: genetic validation of its target and quantitative assessment of its antibacterial potency.
Genetic Target Validation: The Power of Knockouts
The essentiality of a drug's target is a cornerstone of its therapeutic potential. For this compound, demonstrating that its target, the glycyl-tRNA synthetase (GlyRS), is indispensable for bacterial survival is a critical validation step. This is achieved through the creation of genetic knockouts of the glyS gene, which encodes for GlyRS. The principle is straightforward: if the gene is essential, its inactivation will be lethal or severely impair bacterial growth, a phenotype that can be complemented by reintroducing a functional copy of the gene.
Several techniques can be employed to generate a glyS knockout, with homologous recombination being a classic and effective method. This typically involves the use of a suicide vector that cannot replicate in the target bacterium.
Signaling Pathway of GlyRS Inhibition
Glycyl-tRNA synthetase plays a crucial role in the initial step of protein synthesis by attaching the amino acid glycine to its corresponding tRNA. Inhibition of this process by a compound like this compound leads to a depletion of charged glycyl-tRNA, stalling protein synthesis and ultimately causing bacterial cell death.
Caption: Inhibition of Glycyl-tRNA Synthetase by this compound, halting protein synthesis.
Comparative Antibacterial Activity
The efficacy of an antibacterial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. While specific MIC data for this compound is not available in the public domain, the following table presents data for other aaRS inhibitors against common Gram-positive and Gram-negative bacteria, providing a benchmark for potential performance.
| Inhibitor (Target) | Organism | MIC (µg/mL) |
| Mupirocin (Isoleucyl-tRNA synthetase) | Staphylococcus aureus | 0.06 - 0.12[1] |
| Streptococcus pyogenes | 0.12 - 0.5[1] | |
| REP8839 (Methionyl-tRNA synthetase) | Staphylococcus aureus (Vancomycin-resistant) | 0.5[2] |
| Enterococcus faecalis (Vancomycin-resistant) | 0.25[2] | |
| Streptococcus pyogenes | 0.12[2] | |
| AN3017 (Leucyl-tRNA synthetase) | Mycobacterium tuberculosis H37Rv | 1.8[3] |
| ZCL039 (Leucyl-tRNA synthetase) | Streptococcus pneumoniae | 5[3] |
| MRS-2541 (Methionyl-tRNA synthetase) | Staphylococcus aureus (MRSA) | ≤ 0.5[4] |
| Enterococcus faecium (VRE) | ≤ 0.5[4] | |
| Streptococcus species | ≤ 0.5[4] | |
| Quinolinone Derivative (Methionyl-tRNA synthetase) | Staphylococcus aureus | 0.12[1] |
| Enterococcus spp. | 0.06[1] |
Experimental Protocols
Genetic Knockout of glyS via Homologous Recombination
This protocol describes the generation of a markerless deletion of the glyS gene in a target bacterium using a suicide vector containing sacB for counter-selection.
Caption: Workflow for generating a markerless gene knockout using a suicide vector.
Methodology:
-
Construct the Suicide Vector:
-
Amplify by PCR the regions directly upstream and downstream (homology arms, ~500-1000 bp each) of the glyS gene from the target bacterium's genomic DNA.
-
Clone these two fragments into a suicide vector (e.g., pK18mobsacB), which contains a selectable marker (e.g., kanamycin resistance) and the sacB gene. The sacB gene product, levansucrase, is toxic to many bacteria in the presence of sucrose.
-
Transform the resulting plasmid into a suitable E. coli donor strain (e.g., S17-1).
-
-
First Homologous Recombination (Integration):
-
Mate the E. coli donor strain carrying the suicide vector with the target bacterium.
-
Select for transconjugants on agar plates containing an antibiotic to which the recipient is sensitive and the suicide vector confers resistance. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event at either the upstream or downstream homology arm.
-
-
Second Homologous Recombination (Excision):
-
Culture the single-crossover integrants in a non-selective medium to allow for a second recombination event.
-
Plate the culture onto agar containing sucrose. This counter-selection will kill cells that still retain the integrated plasmid (and thus the sacB gene). Only cells that have excised the plasmid through a second homologous recombination event will survive.
-
-
Verification:
-
Screen the sucrose-resistant colonies for the loss of the antibiotic resistance marker from the suicide vector.
-
Confirm the deletion of the glyS gene by PCR using primers that flank the gene locus and by DNA sequencing.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standardized method to determine the in vitro susceptibility of a bacterium to an antimicrobial agent.
Methodology:
-
Prepare Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Antibiotic Dilutions:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in the appropriate broth medium. The concentration range should be chosen to encompass the expected MIC.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only, no inoculum).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Conclusion
The validation of this compound as a viable antibacterial candidate requires a multi-faceted approach. Genetic knockout studies are essential to confirm the essentiality of its target, GlyRS, in pathogenic bacteria. Concurrently, standardized in vitro susceptibility testing, such as the broth microdilution method, is necessary to quantify its antibacterial potency. By comparing the MIC values of this compound with those of other established aaRS inhibitors, researchers can gauge its relative efficacy and potential for further development. The experimental protocols and comparative data presented in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel antibacterial agents.
References
- 1. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tRNA Synthase Inhibitors | MRSA — TSRL, Inc. [tsrlinc.com]
Benchmarking GlyRS-IN-1: A Novel Mechanism Against Established Protein Synthesis Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The relentless rise of antibiotic resistance necessitates the exploration of novel antibacterial targets and mechanisms. One such promising avenue is the inhibition of aminoacyl-tRNA synthetases, essential enzymes in protein synthesis. This guide provides a comparative benchmark for GlyRS-IN-1, an inhibitor of glycyl-tRNA synthetase (GlyRS), against current antibiotics that target protein synthesis.
While specific quantitative minimum inhibitory concentration (MIC) or IC50 data for "this compound" is not publicly available in peer-reviewed literature or the associated patent WO 2017066459 A1, this guide will focus on a conceptual comparison of its unique mechanism of action against established protein synthesis inhibitors. We will provide benchmark performance data for current antibiotics to serve as a reference for the evaluation of new compounds targeting this pathway.
Mechanism of Action: A Divergence from Ribosomal Targeting
Traditional antibiotics that inhibit protein synthesis, such as tetracyclines, macrolides, and aminoglycosides, primarily target the bacterial ribosome—the cellular machinery responsible for translating mRNA into protein. In contrast, this compound represents a class of inhibitors that acts a step earlier in the process.
Glycyl-tRNA synthetase (GlyRS) is responsible for the crucial first step of attaching the amino acid glycine to its corresponding transfer RNA (tRNA). This "charged" tRNA is then delivered to the ribosome for incorporation into a growing polypeptide chain. By inhibiting GlyRS, this compound prevents the formation of glycyl-tRNA, effectively starving the ribosome of one of the essential building blocks for protein synthesis. This leads to a cessation of protein production and subsequent bacterial growth inhibition.
Figure 1. Mechanism of Action of this compound vs. Ribosome-Targeting Antibiotics.
Performance Benchmarks of Current Protein Synthesis-Inhibiting Antibiotics
To provide a framework for evaluating novel inhibitors like this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for several widely-used protein synthesis-inhibiting antibiotics against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains. These values represent the concentration of the drug required to inhibit the visible growth of the bacteria.
| Antibiotic | Class | Target | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Tetracycline | Tetracycline | 30S Ribosomal Subunit | 0.25 - 128 | 0.5 - 256 |
| Chloramphenicol | Amphenicol | 50S Ribosomal Subunit | 2 - 256 | 2 - 256 |
| Erythromycin | Macrolide | 50S Ribosomal Subunit | 0.125 - >1024 | 16 - >1024 |
| Linezolid | Oxazolidinone | 50S Ribosomal Subunit | 0.5 - 32 | 4 - >128 |
Note: MIC values can vary significantly depending on the specific strain and the presence of resistance mechanisms.
Experimental Protocols
Accurate and reproducible benchmarking of novel antimicrobial compounds is critical. Below are detailed methodologies for key experiments used to evaluate the performance of protein synthesis inhibitors.
Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Test compound (e.g., this compound) and reference antibiotics
-
Spectrophotometer or microplate reader
b. Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the test compound and reference antibiotics in a suitable solvent.
-
Perform a two-fold serial dilution of each compound in CAMHB directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest antibiotic concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth or a significant reduction in OD600 compared to the growth control.
-
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
a. Materials:
-
E. coli S30 cell-free extract system
-
Reporter plasmid DNA (e.g., encoding luciferase or GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Test compound and reference antibiotics
-
Luminometer or fluorometer
b. Protocol:
-
Assay Setup:
-
On ice, combine the S30 extract, reporter plasmid DNA, amino acid mixture, and energy source in a microcentrifuge tube or 384-well plate.
-
Add the test compound or reference antibiotic at various concentrations. Include a no-inhibitor control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
-
Detection:
-
If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.
-
If using a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in protein synthesis.
-
Safety Operating Guide
Navigating the Safe Disposal of GlyRS-IN-1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of GlyRS-IN-1, a glycyl-tRNA synthase inhibitor. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document outlines a comprehensive approach based on general principles of laboratory chemical waste management.
Core Principle: All chemical waste must be managed in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
I. Waste Identification and Categorization
The first critical step is to properly identify and categorize the waste generated. For this compound, waste will typically fall into the following categories:
-
Solid Waste: Unused or expired pure this compound powder.
-
Liquid Waste (Aqueous): Solutions of this compound dissolved in aqueous buffers.
-
Liquid Waste (Organic Solvent): Solutions of this compound dissolved in organic solvents, such as Dimethyl Sulfoxide (DMSO).[1]
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, gloves, and weighing paper that have come into contact with this compound.
II. Step-by-Step Disposal Procedures
A. Solid this compound Waste:
-
Containerization: Place the solid this compound waste in a clearly labeled, sealed, and chemically compatible container. The original manufacturer's container is often a suitable choice.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound (solid)". Include the approximate quantity and the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
B. Liquid this compound Waste (Aqueous and Organic):
-
Segregation: It is crucial to collect aqueous and organic solvent waste in separate, dedicated containers. Never mix different types of solvent waste. Halogenated and non-halogenated solvent wastes should also be kept separate.
-
Containerization: Use appropriate, leak-proof, and clearly labeled waste containers. For flammable organic solvents, use a container designed for such waste.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and the estimated concentration of this compound. For example: "Hazardous Waste: this compound in DMSO (~10 mM)".
-
pH Consideration (Aqueous Waste): For aqueous solutions, it is important to note the pH. While some dilute, non-hazardous aqueous solutions with a neutral pH may be eligible for drain disposal in some jurisdictions, it is safest to assume that any solution containing an investigational compound like this compound should be treated as chemical waste. Do not neutralize strong acids or bases without consulting your EHS department.
-
Storage: Store liquid waste containers in secondary containment to prevent spills and in a well-ventilated area.
-
Disposal Request: Follow your institution's procedures for the collection of chemical waste.
C. Contaminated Labware:
-
Solid Contaminated Waste: Non-sharp items such as gloves, bench paper, and plastic tubes should be collected in a designated, labeled bag or container for solid chemical waste.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated sharps container for chemical waste. Do not place these in a regular biohazard sharps container.
-
Disposal: These containers should be sealed and disposed of through your institution's hazardous waste program.
III. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste provide a framework for safe handling.
| Waste Type | Recommended Container | Key Disposal Consideration |
| Solid this compound | Original or compatible, sealed container | Treat as hazardous chemical waste. |
| Aqueous Solution | Labeled, leak-proof bottle | Do not dispose down the drain. Collect as aqueous chemical waste. |
| DMSO Solution | Labeled, solvent-compatible bottle | Collect as organic solvent waste. Do not mix with other solvent types.[1] |
| Contaminated Labware | Labeled bag or sharps container | Segregate sharps from non-sharps. Treat as solid chemical waste. |
IV. Experimental Protocol Considerations
When designing experiments involving this compound, incorporate a waste disposal plan from the outset. This includes preparing labeled waste containers in advance and ensuring all laboratory personnel are aware of the proper disposal procedures. For aminoacylation assays or other biochemical experiments, any resulting solutions containing this compound should be collected as hazardous chemical waste.
V. Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste streams.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling GlyRS-IN-1
FOR IMMEDIATE REFERENCE: ESSENTIAL SAFETY & HANDLING PROTOCOLS
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with GlyRS-IN-1 (CAS 112921-11-6), a potent glycyl-tRNA synthase (GlyRS) inhibitor. Adherence to these guidelines is paramount to ensure personal safety and maintain the integrity of your experiments.
Personal Protective Equipment (PPE) & Handling
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, based on the handling of similar novel chemical compounds, the following personal protective equipment and handling procedures are strongly recommended.
Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory to protect against accidental splashes.
-
Hand Protection: Nitrile gloves should be worn at all times. It is advisable to double-glove, especially when handling the pure compound or concentrated solutions. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling the powdered form of this compound, work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
General Handling Precautions:
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not ingest or inhale the compound.
-
Prepare solutions and handle the compound in a designated area, away from general laboratory traffic.
-
After handling, wash hands thoroughly with soap and water.
Storage & Stability
Proper storage is critical to maintain the stability and efficacy of this compound.
| Condition | Form | Storage Temperature | Duration |
| Long-term | Solid (Powder) | -20°C | Up to 24 months |
| Short-term | Solution in DMSO | -20°C | Up to 1 month[1] |
| Long-term | Solution in DMSO | -80°C | Up to 6 months[1] |
Note: For solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[2]
Operational Plan: Antiviral Activity Assessment using Plaque Reduction Assay
This compound has been identified as an inhibitor of glycyl-tRNA synthase, a crucial enzyme for protein synthesis in both host cells and viruses.[1] This protocol outlines a plaque reduction assay to determine the antiviral activity of this compound against influenza A virus.
Materials:
-
This compound
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., A/WSN/33 strain)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Agarose or Avicel RC-591 for overlay
-
Crystal Violet staining solution
-
Sterile 6-well or 12-well plates
Procedure:
-
Cell Culture:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 6-well or 12-well plates to form a confluent monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in serum-free DMEM.
-
-
Virus Infection:
-
Wash the confluent MDCK cell monolayers with PBS.
-
Pre-incubate the cells with the different concentrations of this compound for 2 hours at 37°C.
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
-
Overlay and Incubation:
-
After the incubation period, remove the virus inoculum.
-
Overlay the cells with a mixture of 2X DMEM and 1.2% agarose or Avicel, containing the respective concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated virus control.
-
Determine the 50% inhibitory concentration (IC₅₀) of this compound.
-
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste, including unused solutions and cell culture media, in a designated and clearly labeled hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
